molecular formula C13H16N2O3 B1301409 3-(4-acetylpiperazin-1-yl)benzoic Acid CAS No. 896516-75-9

3-(4-acetylpiperazin-1-yl)benzoic Acid

Katalognummer: B1301409
CAS-Nummer: 896516-75-9
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: GSXWOBXTCGEMEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Acetylpiperazin-1-yl)benzoic acid (CAS 896516-75-9) is a benzoic acid derivative functionalized with an acetylpiperazinyl group. This compound is a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . The acetylpiperazine moiety is a common pharmacophore found in molecules designed to target enzymes and receptors, making this benzoic acid derivative a key precursor for the development of potential therapeutic agents . With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol, it features both a carboxylic acid and a tertiary amide, offering two versatile sites for further chemical modification . The compound has a calculated acidity (pKa) of approximately 4.76 and a polar surface area of 60.85 Ų . It is supplied with a purity of ≥98% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-acetylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWOBXTCGEMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366006
Record name 3-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896516-75-9
Record name 3-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectral Analysis of 3-(4-acetylpiperazin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(4-acetylpiperazin-1-yl)benzoic acid scaffold is a significant structural motif in modern medicinal chemistry. It incorporates the piperazine ring, a well-established "privileged structure" known for its ability to bind to multiple biological receptors and improve the pharmacokinetic properties of drug candidates.[1] The combination of a benzoic acid moiety, a tertiary amine within the piperazine ring, and an N-acetyl group creates a molecule with diverse functional groups and a defined three-dimensional conformation.

Accurate and comprehensive structural characterization is the bedrock of drug discovery and development. It ensures the identity and purity of synthesized compounds, provides insights into their chemical behavior, and is a non-negotiable requirement for regulatory submission. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques used to analyze derivatives of this compound.

This document moves beyond simple data reporting. As a senior application scientist, my objective is to illuminate the causality behind methodological choices, to present protocols that are inherently self-validating, and to ground all interpretations in established spectroscopic principles. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are synergistically employed to build a complete and unambiguous profile of this important class of molecules.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of each atom within the molecular framework. For this compound derivatives, NMR is indispensable for confirming the substitution pattern on the aromatic ring, verifying the integrity of the piperazine and acetyl groups, and observing the distinct protons and carbons of the entire structure.

The choice of solvent is a critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this class of compounds. Its high polarity effectively dissolves the carboxylic acid, and, crucially, its aprotic nature allows for the direct observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD.[2][3]

¹H NMR Spectral Analysis: Predicting the Chemical Environment

The ¹H NMR spectrum provides a proton map of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal its character and neighboring atoms.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield (δ > 12 ppm). Its breadth is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O, a definitive confirmatory test.

  • Aromatic Protons (Ar-H): The four protons on the 1,3-disubstituted benzene ring will appear in the δ 7.0-8.2 ppm region. Their substitution pattern will lead to four distinct signals, often appearing as a combination of a singlet (or narrow triplet), a triplet, and two doublets, reflecting their ortho, meta, and para relationships.

  • Piperazine Protons (-CH₂-): The piperazine ring contains eight protons on four methylene groups. Due to the asymmetric substitution on the two nitrogen atoms, these protons are not equivalent. Protons on the nitrogen adjacent to the acetyl group will have a different chemical shift from those on the nitrogen adjacent to the aromatic ring. They typically appear as two or more complex multiplets in the δ 3.2-3.8 ppm range. Signal broadening can occur due to restricted rotation around the amide bond and the chair-chair interconversion of the piperazine ring.[4]

  • Acetyl Protons (-CH₃): The three protons of the methyl group are equivalent and not coupled to other protons. This results in a sharp, characteristic singlet at approximately δ 2.1 ppm.

¹³C NMR Spectral Analysis: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of the benzene ring, we expect to see fewer than the total number of carbon signals.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals will be present in the most downfield region of the spectrum. The carboxylic acid carbonyl is typically found around δ 167 ppm, while the amide carbonyl from the acetyl group appears slightly more downfield, often near δ 170 ppm.[5][6]

  • Aromatic Carbons (Ar-C): Six signals are expected in the δ 115-150 ppm range. The two carbons directly attached to the electron-withdrawing carboxyl and electron-donating piperazine groups (ipso-carbons) will be clearly distinguishable from the four protonated aromatic carbons.[5]

  • Piperazine Carbons (-CH₂-): The four methylene carbons of the piperazine ring will appear in the δ 40-55 ppm range.

  • Acetyl Methyl Carbon (-CH₃): A single signal for the methyl carbon will be observed in the upfield region, typically around δ 21 ppm.

Experimental Protocol: High-Resolution NMR

This protocol is designed for a standard 400 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The use of a high-purity solvent is critical for avoiding extraneous signals.

  • Homogenization: Gently vortex the sample until fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (e.g., 5s) may be needed for accurate integration of all signals.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm.

    • Integrate the ¹H NMR signals and analyze the multiplicities.

Data Summary and Interpretation
Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Characteristics
Carboxylic Acid> 12 (very broad s)~167Broad, exchangeable proton signal.
Amide Carbonyl-~170Downfield quaternary carbon signal.
Aromatic CH7.0 - 8.2 (m)115 - 135Complex splitting pattern indicative of 1,3-disubstitution.
Aromatic C-N / C-C=O-135 - 150Quaternary (ipso) carbon signals.
Piperazine CH₂3.2 - 3.8 (m)40 - 55Two or more sets of signals due to asymmetry.
Acetyl CH₃~2.1 (s)~21Sharp singlet integrating to 3H.

Chapter 2: Mass Spectrometry (MS)

Principle and Rationale for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through controlled fragmentation. For drug development, it provides unequivocal confirmation of the target molecule's mass and is the primary tool for metabolite identification and impurity profiling. Electrospray Ionization (ESI) is the preferred method for this class of molecules, as it is a soft ionization technique that typically produces an intact protonated molecular ion, [M+H]⁺.

Predicting Fragmentation Pathways

The parent molecule, this compound (C₁₃H₁₆N₂O₃), has a monoisotopic mass of 248.1161 Da. In positive ion mode ESI, we expect a prominent ion at m/z 249.1239. The fragmentation pattern in tandem MS (MS/MS) will be dictated by the most labile bonds and the most stable resulting fragments.

Key predicted fragmentations include:

  • Loss of Acetyl Group: Cleavage of the amide bond can result in the loss of ketene (CH₂=C=O, 42 Da) or the entire acetyl group radical, leading to a significant fragment.

  • Cleavage of the Piperazine Ring: The piperazine ring can undergo characteristic ring-opening fragmentations.

  • Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a possible fragmentation pathway for benzoic acids.

  • Loss of COOH radical: Loss of the carboxyl group (45 Da) is also a common fragmentation.[7]

Experimental Protocol: LC-MS/MS Analysis

This protocol ensures robust separation and sensitive detection.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water. Rationale: Formic acid aids in the protonation of the analyte for positive mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 50-500 to identify the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Isolate the precursor ion (m/z 249.1) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

Visualization: Postulated ESI+ Fragmentation Pathway

Fragmentation_Pathway parent [M+H]⁺ m/z 249.1 frag1 Loss of H₂O (m/z 231.1) parent->frag1 -18 Da frag2 Loss of CO (m/z 221.1) parent->frag2 -28 Da frag3 Loss of CH₂CO (m/z 207.1) parent->frag3 -42 Da frag4 Piperazine Ring Cleavage Fragment (m/z 163.1) frag3->frag4 -44 Da (CO₂) Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Final Confirmation synthesis Synthesized Compound ms LC-MS (Confirm MW) synthesis->ms uv UV-Vis (Confirm Chromophore) synthesis->uv ir FTIR (Confirm Functional Groups) ms->ir nmr ¹H & ¹³C NMR (Elucidate Structure) ir->nmr final Structurally Confirmed Derivative nmr->final uv->final

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectral analysis of this compound and its derivatives is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method, designing robust experimental protocols, and interpreting the resulting data in an integrated fashion, researchers can characterize these important molecules with the highest degree of confidence and scientific rigor. This comprehensive approach is fundamental to advancing drug discovery projects and ensuring the quality and integrity of novel chemical entities.

References

  • ResearchGate. (2025). 1‐(3‐(4‐Arylpiperazin‐1‐yl)‐propyl)‐Pyrrolidin‐2‐one Derivatives as α1‐Adrenoceptor Antagonists: A QSAR Study. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available at: [Link]

  • ResearchGate. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Available at: [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • ResearchGate. (2018). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Available at: [Link]

  • NIST WebBook. (n.d.). Benzoic Acid, TMS derivative. Available at: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • YouTube. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. Available at: [Link]

  • TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

  • PubMed. (n.d.). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Available at: [Link]

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  • ResearchGate. (2019). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

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Sources

In silico modeling and docking studies of 3-(4-acetylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Silico Profiling & Molecular Docking of 3-(4-acetylpiperazin-1-yl)benzoic Acid

Executive Summary

This technical guide delineates a rigorous in silico workflow for the evaluation of This compound . This scaffold represents a privileged structure in medicinal chemistry, combining a polar benzoic acid tail (capable of salt bridging) with a semi-rigid piperazine linker and an acetyl acceptor cap. Such motifs are frequently observed in kinase inhibitors (e.g., Imatinib analogs), GPCR modulators, and anti-inflammatory agents targeting COX enzymes.

This document moves beyond basic docking; it establishes a self-validating protocol involving Density Functional Theory (DFT) geometry optimization, molecular docking with decoy set validation, and molecular dynamics (MD) stability assessment.

Ligand Preparation: The Quantum Mechanical Foundation

Standard molecular mechanics force fields (like MMFF94) often fail to accurately predict the torsional strain between the aniline nitrogen of the piperazine and the benzoate ring. To ensure the starting conformation for docking is energetically viable, we employ Quantum Mechanics (QM).

DFT Optimization Protocol

The causality here is strict: accurate partial charges determine electrostatic interaction energies during docking. We utilize the B3LYP hybrid functional for its balance of cost and accuracy.

Step-by-Step Methodology:

  • Initial Sketch: Generate 3D coordinates from SMILES string: CC(=O)N1CCN(CC1)c2cccc(c2)C(=O)O.

  • Pre-optimization: Minimize using the Avogadro steepest descent algorithm (Convergence:

    
     kJ/mol).
    
  • QM Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: DFT / B3LYP.

    • Basis Set: 6-31G(d,p) (Includes polarization functions for the nitrogen lone pairs).

    • Solvation: IEFPCM (Implicit water model) to simulate physiological pH.

  • Charge Calculation: Compute Mulliken or ESP (Electrostatic Potential) charges. These are superior to Gasteiger charges for aromatic-heterocyclic systems.

Data Output: Optimized Geometry Parameters

ParameterValue (Predicted)Significance
Dipole Moment ~4.5 - 5.2 DebyeHigh polarity suggests strong solvent interaction.
HOMO Energy -5.8 eVIndicates electron donor capability (Piperazine N).
LUMO Energy -1.9 eVIndicates susceptibility to nucleophilic attack.
Torsion (Ph-N) ~30-40°The piperazine ring is likely twisted relative to the phenyl ring to relieve steric strain.

Target Selection & Preparation

Given the structural pharmacophore (Aromatic + H-bond Donor/Acceptor + Basic Nitrogen), this ligand is profiled against two high-probability target classes:[1][2]

  • p38 MAP Kinase (PDB: 3FLY): Relevant for anti-inflammatory pathways. The benzoic acid mimics the phosphate-binding region.

  • 5-HT2A Receptor (PDB: 6A93): Relevant for CNS activity. Piperazines are classic serotonin receptor ligands.

Target Preparation Workflow

To ensure trustworthiness, the protein structure must be "cleaned" of crystallographic artifacts.

  • Desolvation: Remove all water molecules (unless bridging critical active site residues).

  • Protonation: Use H++ server or PropKa to assign protonation states at pH 7.4.

    • Critical Check: Ensure Histidine tautomers (HIE/HID/HIP) are correctly assigned based on the local H-bond network.

  • Energy Minimization: Minimize the protein side chains (AMBER14SB force field) to relieve steric clashes introduced by adding hydrogens.

Molecular Docking Protocol

We utilize a Genetic Algorithm (GA) approach via AutoDock Vina, validated by re-docking the native ligand.

The Self-Validating Protocol (Redocking)

Before docking the test compound, we must prove the algorithm works on this specific protein.

  • Extract the co-crystallized ligand from the PDB.

  • Dock it back into the empty active site.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Docking this compound
  • Grid Box: Centered on the active site (Size: 25 x 25 x 25 Å).

  • Exhaustiveness: Set to 32 (High precision).

  • Scoring Function: Vina Hybrid (Empirical + Knowledge-based).

Visualization of the Docking Logic:

DockingLogic Start Start: Ligand & Protein Prepared Grid Define Search Space (Grid Box) Start->Grid ConfSearch Conformational Search (Genetic Algorithm) Grid->ConfSearch Scoring Scoring Function Evaluation (Vina Score) ConfSearch->Scoring Threshold Energy < Threshold? Scoring->Threshold Threshold->ConfSearch No (Reject) Cluster Cluster Analysis (RMSD) Threshold->Cluster Yes (Accept) Output Ranked Binding Poses Cluster->Output

Figure 1: The iterative genetic algorithm logic used for conformational sampling and scoring.

Interpretation of Binding Modes
  • H-Bonding: The carboxylic acid (-COOH) is expected to form salt bridges with Lysine or Arginine residues (e.g., Lys53 in p38 MAPK).

  • Pi-Cation: The piperazine nitrogen (if protonated) may interact with aromatic residues (Phe/Trp).

  • Hydrophobic: The acetyl group sits in hydrophobic pockets to minimize solvent exposure.

ADMET & Drug-Likeness Profiling

A potent binder is useless if it cannot reach the target. We use the SwissADME and pkCSM algorithms to predict pharmacokinetic properties.[1]

Table 1: Predicted ADMET Properties

PropertyValueInterpretation
Molecular Weight 248.28 g/mol < 500 (Passes Lipinski)
LogP (Consensus) 1.25Optimal lipophilicity for oral bioavailability.
TPSA 67.5 Ų< 140 Ų (Good intestinal absorption).
BBB Permeant Yes/ProbableTPSA < 90 Ų suggests CNS penetration is likely.
CYP Inhibition LowUnlikely to cause major drug-drug interactions.
PAINS Alert 0No Pan-Assay Interference compounds detected.

Note: The piperazine ring is a known metabolic handle, often subject to N-oxidation or dealkylation.

Molecular Dynamics (MD) Simulation

To verify that the docked complex is stable over time and not just a local energy minimum, we perform a 50 ns MD simulation using GROMACS.

Workflow:

  • Topology Generation: LigParGen (OPLS-AA force field) for the ligand.

  • Solvation: TIP3P water box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: 50 ns simulation.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): If the ligand RMSD stays < 2.5 Å relative to the protein backbone, the binding is stable.

  • RMSF (Root Mean Square Fluctuation): High fluctuations in loop regions are normal; the binding pocket residues should remain rigid.

Visualization of the MD Pipeline:

MD_Pipeline Complex Ligand-Protein Complex Topo Topology Building (Force Field) Complex->Topo Solvate Solvation & Ionization Topo->Solvate Equil Equilibration (NVT/NPT) Solvate->Equil Prod Production Run (50 ns) Equil->Prod Analysis Trajectory Analysis (RMSD/H-Bonds) Prod->Analysis

Figure 2: The Molecular Dynamics simulation pipeline ensures the docked complex is kinetically stable.

Conclusion & Strategic Recommendations

The in silico profiling of This compound reveals it to be a highly "drug-like" scaffold with favorable physicochemical properties.

  • Targetability: The molecule is best suited for targets requiring a polar head group (benzoic acid) and a hydrophobic linker. Kinase hinge regions and GPCR orthosteric sites are primary candidates.

  • Optimization: To increase potency, consider substituting the acetyl group with a larger hydrophobic moiety (e.g., benzyl or benzoyl) to access deeper hydrophobic pockets in the target protein.

  • Safety: The lack of PAINS alerts and favorable LogP suggests a low risk of attrition in early discovery phases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2020).[3] Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2.[4][5][6] MDPI Molecules. Retrieved from [Link]

  • Siddappa, P., et al. (2019).[3] Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents.[3] Bioorganic Chemistry.[3][5][7] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of 3-(4-acetylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust, Two-Step Synthetic Protocol for 3-(4-acetylpiperazin-1-yl)benzoic acid

Abstract: This document provides a detailed, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability. The synthesis is approached via a two-step pathway: (1) A palladium-catalyzed Buchwald-Hartwig amination to form the key intermediate, 3-(4-Boc-piperazin-1-yl)benzoic acid, followed by (2) a selective N-acetylation and deprotection sequence. This guide includes comprehensive safety information, detailed experimental procedures, characterization data, and a troubleshooting guide to empower researchers to confidently execute and adapt this synthesis.

Introduction and Scientific Rationale

The 3-(piperazin-1-yl)benzoic acid scaffold is a privileged structure in modern pharmacology, appearing in a range of therapeutically active agents. The addition of an acetyl group to the piperazine ring, yielding this compound, modifies the molecule's polarity, metabolic stability, and hydrogen bonding capabilities, making it a desirable synthon for library development and lead optimization.[1][2]

The synthetic strategy presented here is bifurcated into two core transformations, a design choice made to maximize yield and purity while minimizing side-product formation.

  • Step 1: C-N Cross-Coupling. A direct reaction between 3-bromobenzoic acid and 1-acetylpiperazine is often challenging due to the nucleophilicity of the secondary amine and potential self-condensation or polymerization. Therefore, we employ a more controlled approach using a protected piperazine derivative. The Buchwald-Hartwig amination is selected for its exceptional functional group tolerance, allowing the direct coupling of an aryl halide (3-bromobenzoic acid) with an amine (1-Boc-piperazine).[3] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for its reliability and high yields in forming C-N bonds.[4] The tert-butyloxycarbonyl (Boc) protecting group on piperazine prevents double-arylation and other side reactions.

  • Step 2: Selective Acetylation. The intermediate, 3-(piperazin-1-yl)benzoic acid (obtained after Boc deprotection), possesses two potentially reactive sites for acetylation: the secondary amine of the piperazine and the carboxylic acid. The protocol is designed to selectively acetylate the more nucleophilic secondary amine. This is achieved by using a mild acetylating agent under controlled conditions. The difference in nucleophilicity between the piperazine nitrogen and the carboxylate oxygen allows for this selective transformation.[1][5]

This structured two-step approach provides clear checkpoints for purification and characterization, ensuring the integrity of the final product.

Reaction Scheme

Synthetic_Pathway cluster_step1_reactants Step 1 Reactants cluster_step2_reactant Step 2 Reactant R1 3-Bromobenzoic Acid P1 Buchwald-Hartwig Amination R1->P1 Pd Catalyst, Base, Toluene R2 1-Boc-piperazine R2->P1 Pd Catalyst, Base, Toluene I1 3-(4-Boc-piperazin-1-yl)benzoic acid P1->I1 P2 Acidic Deprotection (TFA) I1->P2 I2 3-(piperazin-1-yl)benzoic acid P2->I2 P3 Selective N-Acetylation I2->P3 Base, DCM R3 Acetic Anhydride R3->P3 Base, DCM FP This compound P3->FP

Caption: Overall synthetic workflow for this compound.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
3-Bromobenzoic acid585-76-2201.02Sigma-Aldrich, etc.Corrosive, irritant.[6][7][8][9][10]
1-Boc-piperazine57260-71-6186.25Sigma-Aldrich, etc.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Strem, etc.Catalyst
RuPhos787618-22-8468.61Strem, etc.Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Sigma-Aldrich, etc.Strong base, moisture-sensitive
Toluene, Anhydrous108-88-392.14Acros, etc.Solvent, flammable
Trifluoroacetic acid (TFA)76-05-1114.02Sigma-Aldrich, etc.Corrosive, toxic
Dichloromethane (DCM)75-09-284.93Fisher ScientificSolvent, volatile
Acetic Anhydride108-24-7102.09Sigma-Aldrich, etc.Corrosive, lachrymator
Triethylamine (TEA)121-44-8101.19Sigma-Aldrich, etc.Base, flammable, corrosive
Diethyl ether60-29-774.12Fisher ScientificSolvent, extremely flammable
Ethyl acetate141-78-688.11Fisher ScientificSolvent, flammable
Hexanes110-54-386.18Fisher ScientificSolvent, flammable
Hydrochloric acid (HCl), 1M aq.7647-01-036.46VWRCorrosive
Sodium bicarbonate (NaHCO₃), sat. aq.144-55-884.01Fisher Scientific
Magnesium sulfate (MgSO₄), anhydrous7487-88-9120.37Fisher ScientificDrying agent
Celite®61790-53-2N/ASigma-Aldrich, etc.Filter aid

Equipment:

  • Round-bottom flasks (various sizes)

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Glass funnels, Buchner funnel

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

PART A: Synthesis of 3-(piperazin-1-yl)benzoic acid Intermediate (via Boc-protected route)

Step 1: Buchwald-Hartwig Amination

Causality: This step constructs the core aryl-piperazine bond. Anhydrous conditions and an inert atmosphere are critical as the palladium catalyst and the strong base (NaOtBu) are sensitive to air and moisture. RuPhos is chosen as the ligand for its effectiveness in coupling aryl bromides with N-H containing amines.

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask, add 3-bromobenzoic acid (10.0 g, 49.7 mmol), 1-Boc-piperazine (10.2 g, 54.7 mmol, 1.1 equiv), and sodium tert-butoxide (7.17 g, 74.6 mmol, 1.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (223 mg, 1.0 mol%) and RuPhos (465 mg, 1.0 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add 100 mL of anhydrous toluene via cannula.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Quench carefully by slowly adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(4-Boc-piperazin-1-yl)benzoic acid.[11][12][13]

Step 2: Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the piperazine ring to yield the key intermediate.

  • Dissolution: Dissolve the crude product from Step 1 in dichloromethane (100 mL).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (30 mL) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator. Co-evaporate with toluene (2 x 50 mL) to remove residual TFA.

  • Purification: The resulting residue is the TFA salt of 3-(piperazin-1-yl)benzoic acid.[14] To obtain the free base, dissolve the residue in a minimal amount of water and adjust the pH to ~8-9 with saturated sodium bicarbonate solution. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether. Dry the solid under high vacuum. The typical yield is 80-90% over two steps.

PART B: Selective N-Acetylation to Yield this compound

Causality: The secondary amine on the piperazine ring is significantly more nucleophilic than the carboxylate anion or the hydroxyl of the carboxylic acid. This allows for selective acylation using a mild acetylating agent like acetic anhydride in the presence of a non-nucleophilic base (triethylamine) which acts as an acid scavenger.

  • Reaction Setup: Suspend 3-(piperazin-1-yl)benzoic acid (5.0 g, 24.2 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Base Addition: Add triethylamine (7.4 mL, 53.2 mmol, 2.2 equiv) to the suspension. Stir until the solution becomes homogeneous or nearly so.

  • Acetylation: Cool the mixture to 0 °C. Add acetic anhydride (2.5 mL, 26.6 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel and separate the layers.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. A white precipitate of the product should form. Extract the product into ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield this compound as a white solid. The typical yield is 85-95%.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.9 (s, 1H, -COOH)

    • δ ~7.8-7.4 (m, 4H, Ar-H)

    • δ ~3.6 (m, 4H, piperazine-H)

    • δ ~3.2 (m, 4H, piperazine-H)

    • δ ~2.1 (s, 3H, -COCH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~169.0 (C=O, acetyl)

    • δ ~167.5 (C=O, acid)

    • δ ~151.0, 131.5, 129.5, 121.0, 119.5, 116.0 (Ar-C)

    • δ ~48.0, 45.0, 41.0 (piperazine-C)

    • δ ~21.5 (-CH₃)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₆N₂O₃ [M+H]⁺: 249.12; found: 249.1.

  • FT-IR (ATR, cm⁻¹):

    • ~3000-2500 (broad, O-H stretch of carboxylic acid)

    • ~1700 (C=O stretch, carboxylic acid)

    • ~1630 (C=O stretch, amide)

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 3-Bromobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust.[6][7][8][9][10]

  • Sodium tert-butoxide: A strong base that reacts violently with water. It is corrosive and flammable. Handle under an inert atmosphere.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Reacts with moisture.

  • Palladium Catalysts: Handle with care; potential sensitizers.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[6][7][8]

Process Visualization

Caption: Step-by-step workflow diagram for the synthesis protocol.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. [Link]

  • ResearchGate. (n.d.). Scheme-VI: Mechanism for the reaction of 3 and 4 with morpholine, piperazine and diethylamine in pure acetonitrile. [Link]

  • ChemBK. (2024). 3-(4-Boc-piperazin-1-yl)benzoic acid. [Link]

  • MDPI. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • PubMed. (2010). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents. (2001). JP2001106676A - Method for producing N-acetylhomopiperazines.
  • PubChem - NIH. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. [Link]

  • Google Patents. (1966).
  • European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • RSC Publishing. (2017). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. [Link]

  • PubChem - NIH. (n.d.). 3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid. [Link]

  • Wiley Online Library. (2018). Thiazole-substituted Benzoylpiperazine Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. (2013). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]

Sources

Technical Guide: Leveraging 3-(4-acetylpiperazin-1-yl)benzoic Acid as a Physicochemical Tuner in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-(4-acetylpiperazin-1-yl)benzoic acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, This compound (CAS: Derivative of 86620-62-4) represents a critical "privileged structure" intermediate. Unlike its ubiquitous N-methyl analogue (often seen in kinase inhibitors like Imatinib), the N-acetyl variant offers a distinct physicochemical profile. It serves as a strategic tool for ADME optimization , specifically for modulating lipophilicity (LogD), reducing basicity (pKa), and mitigating hERG channel liability.

This guide details the application of this building block in Fragment-Based Drug Discovery (FBDD) and lead optimization, providing validated protocols for its incorporation into bioactive scaffolds.

Key Mechanistic Advantages[1]
  • Basicity Modulation: The acetylation of the distal piperazine nitrogen removes a basic center (pKa ~8-9 dropped to neutral amide), significantly altering the molecule's ionization state at physiological pH.

  • Metabolic Shielding: The acetyl group blocks N-dealkylation metabolic soft spots common in N-methyl piperazines.

  • Solubility/Permeability Balance: It acts as a polar, non-ionizable handle, improving solubility without trapping the drug in the lysosome (lysosomotropism).

Physicochemical Profile & Comparative Analysis

The choice between an N-methyl and N-acetyl piperazine tail is a pivotal decision in SAR (Structure-Activity Relationship) studies. The following table contrasts these moieties when attached to a benzoic acid core.

FeatureN-Methyl Piperazine AnalogThis compoundImpact on Drug Design
Electronic State (pH 7.4) Cationic (Protonated)NeutralAcetyl variant improves passive membrane permeability.
hERG Liability High Risk (Cation-pi interaction)Low RiskNeutralizing the amine reduces affinity for the hERG channel pore.
Metabolic Stability Low (N-demethylation)High (Amide stability)Extends half-life (

) and reduces toxic metabolites.
H-Bonding Donor/AcceptorAcceptor Only (Amide carbonyl)The acetyl carbonyl offers a unique vector for solvent or protein interaction.

Application Workflow: Lead Optimization

The following diagram illustrates the strategic insertion of this compound into a drug discovery pipeline, specifically targeting kinase or GPCR allosteric sites.

G Start Hit Identification (High Affinity / Poor ADME) Analysis Liability Scan (hERG / High Clearance) Start->Analysis Identify Issues Selection Select Scaffold: This compound Analysis->Selection Strategy: Neutralize Basic Center Synthesis Amide Coupling (HATU/DIPEA) Selection->Synthesis Incorporation Result Optimized Lead (Balanced LogD / Low hERG) Synthesis->Result Validation

Figure 1: Strategic workflow for utilizing the N-acetyl piperazine moiety to rescue lead compounds with poor ADME properties.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: To couple this compound to a heterocyclic amine (e.g., an aminopyridine or aniline derivative) to generate a final bioactive inhibitor.

Rationale: The carboxylic acid on the phenyl ring is electronically deactivated by the meta-nitrogen substituent. Standard EDC/HOBt couplings often fail or proceed slowly. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for its superior reactivity with electron-poor acids.

Materials
  • Starting Material: this compound (1.0 equiv)

  • Amine Partner: Target Heterocyclic Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve this compound in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes at Room Temperature (RT). Note: Ensure the solution remains clear.

  • Pre-activation: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

  • Coupling: Add the Amine Partner.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup (Critical Step):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: 5% LiCl solution (removes DMF).

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid).

    • Wash 3: Brine.

    • Note: Unlike basic piperazines, you generally cannot use an acidic wash (1N HCl) to remove impurities if your product contains other basic nitrogens, but the acetyl-piperazine itself is neutral, reducing emulsion risks.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Synthesis of the Building Block (If Commercial Stock Unavailable)

Objective: Synthesis of this compound via Buchwald-Hartwig Amination.

Materials
  • Substrate: Ethyl 3-bromobenzoate

  • Nucleophile: N-Acetylpiperazine

  • Catalyst: Pd₂(dba)₃ / Xantphos

  • Base: Cs₂CO₃

Methodology
  • Coupling: Combine Ethyl 3-bromobenzoate (1 equiv), N-Acetylpiperazine (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in Toluene/Dioxane (1:1).

  • Heating: Reflux at 100°C for 12 hours under inert atmosphere.

  • Hydrolysis: Filter the catalyst, concentrate, and redissolve in THF/Water (1:1). Add LiOH (3 equiv) and stir at RT until the ester is cleaved (LC-MS monitoring).

  • Isolation: Acidify carefully to pH 4 with 1N HCl. The product, this compound, will precipitate. Filter and dry.[1]

Biological & Pharmacological Context[3][4][5][6]

This moiety is particularly relevant in the design of Type II Kinase Inhibitors and Hedgehog Pathway Antagonists . The benzoic acid serves as the linker to the "hinge binder," while the acetyl-piperazine extends into the solvent-exposed region.

Pathway Visualization: Hedgehog Signaling Inhibition

The following diagram depicts a hypothetical mechanism where a drug containing this moiety inhibits the Smoothened (Smo) receptor.

Pathway Ligand Hh Ligand PTCH Patched (PTCH) Ligand->PTCH Inhibits SMO Smoothened (SMO) (Target) PTCH->SMO Represses (Normally) GLI GLI Transcription Factors SMO->GLI Activates Drug Inhibitor w/ Acetylpiperazine moiety Drug->SMO Antagonizes (Binds Transmembrane Domain) Nucleus Gene Transcription (Tumor Growth) GLI->Nucleus Translocates

Figure 2: Intervention point of benzoic-acid-piperazine derivatives in the Hedgehog signaling pathway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-methylpiperazin-1-yl)benzoic acid (Analog Reference). Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Contextual grounding for Amide Coupling protocols).
  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. (Theoretical basis for Acetyl vs Methyl piperazine selection).

Sources

Application Note: 3-(4-acetylpiperazin-1-yl)benzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and design logic of 3-(4-acetylpiperazin-1-yl)benzoic acid as a high-value fragment in modern medicinal chemistry.

Executive Summary

In Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure" chimera. It fuses the solubility-enhancing, rigid geometry of a piperazine with the directional hydrogen-bonding capability of a meta-substituted benzoic acid.

Unlike simple alkyl linkers, the direct N-aryl bond in this fragment imparts specific electronic properties (aniline-like character) and restricts conformational freedom. The


-acetyl group acts as a "capping" motif, modulating basicity and providing an additional hydrogen bond acceptor (HBA) vector, making this fragment ideal for targeting solvent-exposed fronts of kinases, GPCRs, and protein-protein interaction (PPI) interfaces.

Cheminformatics & Structural Profile[1]

Before synthesis, understanding the physicochemical profile is critical for determining where this fragment fits in a lead optimization campaign.

PropertyValue (Est.)Design Significance
Molecular Weight 248.28 DaIdeal for FBDD (Rule of 3 compliant). Leaves room for elaboration.
cLogP ~1.2 - 1.5Moderate lipophilicity; good balance for oral bioavailability.
TPSA ~67 ŲExcellent membrane permeability range (<140 Ų).
pKa (Acid) ~4.0 - 4.2The meta-amino group slightly weakens acidity compared to benzoic acid (4.2).
pKa (Base) N/AThe N1-aryl is an aniline (weak base); N4-acetyl is an amide (neutral). Non-basic fragment.
Rotatable Bonds 2Rigid core; low entropic penalty upon binding.
Geometry Meta-vectorProvides a ~120° kink, distinct from the linear para-substitution vectors.
Structural Vector Analysis
  • The Anchor (Benzoic Acid): Typically engages positively charged residues (Arg, Lys) or forms water-mediated H-bonds. Can be converted to amides, esters, or bioisosteres (tetrazoles).

  • The Linker (Phenyl-N): The

    
    -
    
    
    
    bond is rotatable but often adopts a twisted conformation relative to the phenyl plane to minimize steric clash with ortho-hydrogens.
  • The Cap (Acetyl-Piperazine): The acetyl group removes the basic center, preventing non-specific protein binding and improving metabolic stability compared to free secondary amines.

Synthetic Protocol: Buchwald-Hartwig Cross-Coupling

While Nucleophilic Aromatic Substitution (


) is possible with fluorobenzoic acids, it often requires harsh conditions or strong electron-withdrawing groups. The Buchwald-Hartwig amination  is the industry-standard, high-fidelity route for this electron-rich/neutral system.
Reaction Scheme

Reactants: 3-Bromobenzoic acid + 1-Acetylpiperazine Catalyst: Pd(OAc)₂ / XPhos (or RuPhos) Base: Cs₂CO₃ (Cesium Carbonate)

Detailed Step-by-Step Protocol
Materials
  • 3-Bromobenzoic acid (1.0 eq)

  • 1-Acetylpiperazine (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%) - Ligand choice is critical for sterics.

  • Cs₂CO₃ (2.5 eq) - Base must be strong enough to deprotonate the acid and facilitate the cycle.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon/Nitrogen for 10 minutes.

  • Charging: Add 3-Bromobenzoic acid (2.0 g, 10 mmol), 1-Acetylpiperazine (1.7 g, 12 mmol), and Cs₂CO₃ (8.15 g, 25 mmol) to the flask.

  • Catalyst Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and XPhos (476 mg, 1.0 mmol).

    • Note: Pre-complexing the catalyst/ligand in a small vial of solvent for 5 mins can improve initiation.

  • Solvation: Add anhydrous 1,4-Dioxane (40 mL) via syringe.

  • Degassing: Bubble Argon through the suspension for 10 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ = 249.1).

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove inorganic salts and Palladium black. Wash pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Acidification: Dissolve residue in water, carefully acidify to pH ~3 with 1M HCl. The product often precipitates.

    • Extraction: If no precipitate, extract with EtOAc (3x). Dry organic layer over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5 + 1% AcOH).

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Bromobenzoic Acid + 1-Acetylpiperazine Reaction Coupling: 100°C, 16h Argon Atmosphere Start->Reaction Mix Cat Catalyst Prep: Pd(OAc)2 + XPhos in Dioxane Cat->Reaction Activate Workup Work-up: Celite Filter -> Acidify -> Extract Reaction->Workup Complete Product Final Product: 3-(4-acetylpiperazin-1-yl) benzoic acid Workup->Product Purify

Caption: Optimized Buchwald-Hartwig coupling workflow for synthesizing the target fragment.

Design Strategy & Biological Applications

Scaffold Hopping & Vector Geometry

This fragment is an excellent replacement for biphenyl-3-carboxylic acids or 3-phenoxybenzoic acids .

  • Geometry: The piperazine ring introduces a "twist" (dihedral angle ~30-45°) relative to the phenyl ring, breaking planarity. This is crucial for inducing selectivity in deep pockets where flat molecules bind promiscuously.

  • Solubility: Replacing a phenyl ring with an acetyl-piperazine lowers LogP by ~1.5 units, significantly improving aqueous solubility without introducing a charged center.

Pharmacophore Mapping (Interactions)
  • Benzoic Acid Head: Forms salt bridges with Arg/Lys (e.g., in the P-loop of kinases or GPCR orthosteric sites).

  • Acetyl Carbonyl: Acts as a hydrogen bond acceptor (HBA). It can interact with backbone amides or solvent waters at the pocket entrance.

  • Piperazine Hydrogens: The ethylene bridges provide hydrophobic Van der Waals contacts.

Case Study: Kinase Inhibitor Design (Hypothetical)

In the design of Type II kinase inhibitors (which bind the inactive DFG-out conformation), the "Glu-out" pocket often requires a hydrogen bond donor/acceptor pair.

  • Application: Use the benzoic acid to bind the conserved Lysine (via amide conversion) or the hinge region.

  • Extension: The acetyl-piperazine tail extends into the solvent-exposed region, improving physicochemical properties (solubility) rather than driving affinity, a classic "tail" strategy in kinase inhibitor design (e.g., Imatinib's piperazine).

DOT Diagram: Pharmacophore Logic

Pharmacophore Acid Benzoic Acid (Head Group) Phenyl Phenyl Ring (Scaffold) Acid->Phenyl Meta-sub Target_Arg Target: Arg/Lys (Salt Bridge) Acid->Target_Arg Ionic/H-bond Piperazine Piperazine (Linker/Solubility) Phenyl->Piperazine Rigid N-Aryl Bond Target_Hphobic Target: Hydrophobic Pocket Phenyl->Target_Hphobic Pi-Stacking Acetyl Acetyl Group (Cap/HBA) Piperazine->Acetyl Amide Cap Target_Solvent Target: Solvent Interface Acetyl->Target_Solvent H-bond Acceptor

Caption: Structural dissection of the fragment and its corresponding biological interaction vectors.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Foundational protocol for Buchwald coupling).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry. Link (Context on piperazine for solubility).

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link (General FBDD principles).

  • PubChem Compound Summary. "3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid" (Analogous precursor structure). Link

  • BenchChem. "Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate" (Structural analog applications). Link

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Troubleshooting & Optimization

Technical Support Center: Strategies to Improve the Aqueous Solubility of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of aqueous solubility for piperazine-containing compounds. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)
Q1: Why is my piperazine-based compound exhibiting poor aqueous solubility despite the presence of the "water-soluble" piperazine ring?

A1: This is a common and critical question. While the piperazine moiety itself is freely soluble in water (approx. 150 g/L at 20°C), its presence does not guarantee the solubility of the entire molecule.[1] The overall solubility is a function of the entire molecular structure. Several factors can lead to poor solubility:

  • Lipophilic Substituents: The primary cause is often the attachment of large, nonpolar (lipophilic) groups to the piperazine core. In drug discovery, these groups are frequently added to improve target binding affinity, but they drastically increase the molecule's hydrophobicity, overwhelming the solubilizing effect of the piperazine nitrogens.

  • Crystal Lattice Energy: A highly stable, rigid crystal lattice requires significant energy to break apart, which can lead to low solubility even if the molecule has polar groups.

  • Molecular Symmetry and Shape: Symmetrical molecules can pack more efficiently into a stable crystal lattice, increasing the melting point and reducing solubility.

  • Weak Basicity: The two nitrogen atoms in the piperazine ring have pKa values of approximately 5.35 and 9.73.[1] At physiological pH (~7.4), the piperazine ring is only partially protonated. The uncharged (free base) form is significantly less soluble than the charged (protonated) salt form.

Q2: What is the most fundamental first step I should take to assess and improve the solubility of my piperazine compound?

A2: The most crucial initial step is to determine the pH-solubility profile of your compound. Since the piperazine moiety is basic, its ionization state—and therefore its solubility—is highly dependent on pH.

  • Causality: At a pH below the pKa of the piperazine nitrogens, the nitrogens become protonated, forming a positively charged cation.[2][3] This ionized form interacts much more favorably with polar water molecules through ion-dipole interactions, leading to a significant increase in aqueous solubility. Conversely, at a pH above the pKa, the compound exists primarily as the neutral, less soluble free base.

  • Practical Implication: By creating a simple pH-solubility profile (e.g., measuring solubility at pH 2, 4, 6.8, and 7.4), you can quickly determine if pH adjustment is a viable strategy. For many basic piperazine compounds, simply preparing stock solutions or formulations in an acidic buffer (e.g., citrate buffer at pH 3-5) can provide the necessary solubility for initial in vitro assays.[4]

Troubleshooting Common Experimental Issues
Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer (e.g., PBS at pH 7.4).

This is a classic problem for compounds with low intrinsic solubility. The compound is soluble in the 100% organic DMSO stock, but crashes out when the DMSO concentration is drastically lowered in the final aqueous solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5%) to minimize its effect on the biological assay, but this may exacerbate precipitation.

  • Use an Acidic Buffer: If your assay can tolerate it, switch from PBS pH 7.4 to a buffer in a pH range where your compound is ionized and more soluble (e.g., pH 4-5).

  • Incorporate a Co-solvent: In addition to DMSO, consider including a small percentage of another water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer.[4]

  • Employ Cyclodextrins: Add a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HPβCD) or Sulfobutyl-ether-β-CD (SBEβCD), to the aqueous buffer before adding your compound.[4][5] The cyclodextrin can encapsulate the lipophilic parts of your molecule, forming an inclusion complex with enhanced apparent solubility.[4][6]

Issue 2: Salt formation improved initial solubility, but the compound converted back to the insoluble free base over time in solution.

This occurs when the pH of the solution is not maintained in a range that keeps the piperazine moiety protonated. This can happen in unbuffered water or during long-term stability studies.

Troubleshooting Steps:

  • Use a Buffered System: Always conduct experiments in a buffer system with sufficient capacity to maintain the pH well below the pKa of your salt.

  • Evaluate Salt Form Stability: During salt screening, it's crucial to test the stability of different salt forms in various media. Some salts may be more prone to disproportionation (conversion to free base) than others.

  • Consider a Prodrug Approach: If maintaining a low pH is not feasible for your application (e.g., intravenous administration), a prodrug strategy might be more appropriate.[7][8]

Key Strategies for Solubility Enhancement

If basic pH adjustments are insufficient, a more systematic approach involving chemical modification or advanced formulation is required. The following decision tree can guide your strategy selection.

G start Poorly Soluble Piperazine Compound check_ionizable Is the molecule ionizable? start->check_ionizable salt Salt Formation / Co-crystallization check_ionizable->salt  Yes solid_disp Solid Dispersions (Amorphous Systems) check_ionizable->solid_disp  Weakly or No prodrug Prodrug Synthesis salt->prodrug If stability is an issue structural Structural Modification (Add Polar Groups) prodrug->structural cosolvent Co-solvents / Surfactants lipid Lipid-Based Formulations (SEDDS) cosolvent->lipid For highly lipophilic compounds (LogP > 3) cyclodextrin Cyclodextrin Complexation cyclodextrin->cosolvent solid_disp->cyclodextrin

Caption: Decision tree for selecting a solubility enhancement strategy.

1. Chemical Modification Strategies

This is the most effective and widely used strategy for ionizable piperazine compounds. By reacting the basic piperazine nitrogen with an acid, a salt is formed with significantly improved aqueous solubility and dissolution rate.[9][10][11]

  • Mechanism: The ionic salt form readily dissociates in water, and the resulting ions are stabilized by favorable interactions with water molecules. This bypasses the need to overcome the high crystal lattice energy of the neutral form.

  • Case Study: The formation of piperazine salts with various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has been shown to increase aqueous solubility by more than 10-fold.[9] Similarly, a piperazine salt of Meclofenamic Acid increased its solubility 2724-fold.[11]

G cluster_before Before Salt Formation cluster_after After Salt Formation drug_s Insoluble Drug Crystal (High Lattice Energy) water_s Water drug_s->water_s Very Slow Dissolution drug_ion Drug Cation (+) water_d Water drug_ion->water_d Rapid Dissolution & Favorable Ion-Dipole Interactions counter_ion Counter-ion (-) counter_ion->water_d

Caption: Mechanism of solubility enhancement via salt formation.

A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes conversion in the body to release the active parent drug.[12] This is useful when salt formation is not viable or when targeting specific delivery mechanisms.

  • Mechanism: A polar, water-soluble moiety (e.g., an ester or phosphate group) is temporarily attached to the parent molecule, masking its lipophilic character.[7] This increases aqueous solubility for formulation purposes. Once in the body, enzymes cleave the promoiety, releasing the active drug.

  • Example: Piperazinylalkylester prodrugs have been developed to enhance the delivery of NSAIDs. These ionizable prodrugs show pH-dependent solubility, being more soluble at lower pH values, and are rapidly hydrolyzed in serum to release the parent drug.[8]

2. Formulation-Based Strategies

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble molecules, forming host-guest inclusion complexes.[13]

  • Mechanism: The lipophilic portion of the piperazine compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex imparts high aqueous solubility to the entire system.[5][6] This increases the "apparent" solubility of the compound.

  • Common Excipients: β-Cyclodextrin (βCD) and its more soluble derivatives, Hydroxypropyl-β-CD (HPβCD) and Sulfobutyl-ether-β-CD (SBEβCD), are most commonly used.[5]

A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble hydrophilic carrier or matrix at the solid state.[14][15]

  • Mechanism: The drug is typically present in an amorphous (non-crystalline) state, which lacks the high lattice energy of the crystalline form.[16] Upon contact with water, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, colloidal particles with a large surface area, leading to a much faster dissolution rate.[17]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Eudragit, and Hydroxypropyl Methylcellulose (HPMC) are frequently used polymers.[18][19]

Data Summary Tables

Table 1: Solubility Enhancement of NSAIDs via Piperazine Salt Formation

Drug Solubility Increase Factor (vs. free drug in water)
Ibuprofen-piperazine salt > 10-fold
Indomethacin-piperazine salt > 10-fold
Sulindac-piperazine salt > 10-fold
Meclofenamic Acid-piperazine salt 2724-fold

Data adapted from studies on NSAIDs with piperazine.[9][11]

Table 2: Effect of pH on the Solubility of a Representative Basic Compound

Solvent System pH Approximate Solubility
Deionized Water ~7.0 Very Low (< 0.01 mg/mL)
Phosphate-Buffered Saline (PBS) 7.4 Very Low (< 0.01 mg/mL)
0.01 M Hydrochloric Acid (HCl) 2.0 High (> 10 mg/mL)
Citrate Buffer 4.0 Moderate (1-10 mg/mL)

Illustrative data demonstrating the typical pH-dependent solubility of a basic compound.[3][4]

Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of the solid piperazine compound to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 4.5, 6.8, 7.4, and pure water). Ensure there is enough solid to maintain a saturated solution with undissolved particles visible.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Reporting: Express the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for creating an amorphous solid dispersion.

Methodology:

  • Solubilization: Weigh the piperazine compound and the chosen hydrophilic polymer (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Co-dissolving: Dissolve both components completely in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture). Use a sufficient volume of solvent to ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept low (e.g., 40-50°C) to minimize thermal degradation. Continue evaporation until a dry, thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight at a mild temperature (e.g., 40°C) to remove any residual solvent.

  • Processing: Scrape the solid material from the flask. Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Characterization: Analyze the solid dispersion to confirm the absence of crystallinity using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A halo pattern in PXRD and the absence of a sharp melting endotherm in DSC indicate an amorphous state.

  • Evaluation: Evaluate the dissolution rate of the solid dispersion compared to the pure crystalline drug and a simple physical mixture of the drug and polymer.

References
  • Liu, Y., et al. (2012). Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine and 1,4-Dioxane in Aqueous Solution and Solid State. Crystal Growth & Design. Retrieved from [Link]

  • Fang, Z., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Baviskar, A. T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. Retrieved from [Link]

  • Gubitz, E., et al. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Retrieved from [Link]

  • Ali, M. S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • N'Da, D. D. (2012). Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. Molecules. Retrieved from [Link]

  • Gubitz, E., et al. (2023). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Publications. Retrieved from [Link]

  • Sanphui, P., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. Retrieved from [Link]

  • Singh, S., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Retrieved from [Link]

  • Cray, S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Retrieved from [Link]

  • Cray, S., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Retrieved from [Link]

  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI. Retrieved from [Link]

  • piperazines: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Alashrah, M. S., et al. (2023). Influence of pH of Piperazine strip ionization and fraction of extraction. ResearchGate. Retrieved from [Link]

  • Pitala, M., et al. (2021). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. Molecules. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Kumar, S. & Singh, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Barber, D. M., et al. (2021). Bifunctional, piperazine-fused cyclic disulfides for oxidoreductase-activated cellular proagents. ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemEurope. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Retrieved from [Link]

  • N'Da, D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Yuliani, S. H., et al. (2024). Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity. Trends in Sciences. Retrieved from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. (2024). ResearchGate. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Niclosamide piperazine solubility in supercritical CO2 green solvent: A comprehensive experimental and modeling investigation. (2023). ResearchGate. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Health and Pharmaceutical Research. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2022). ResearchGate. Retrieved from [Link]

  • Loftsson, T., et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics. Retrieved from [Link]

  • Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. (2022). Journal of Advancement in Pharmacology. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. Journal of Pharmaceutical Innovation. Retrieved from [Link]

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Optimizing solvent systems for the recrystallization of 3-(4-acetylpiperazin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Topic: Solvent System Optimization & Troubleshooting Target Molecule: 3-(4-acetylpiperazin-1-yl)benzoic acid (CAS: 163228-72-8)

Executive Summary & Physicochemical Profile

The Challenge: Recrystallizing this compound presents a unique "amphiphilic" challenge. The molecule contains a polar, ionizable carboxylic acid moiety (


) and a piperazine amide  core. While the acetylation of the piperazine nitrogen reduces its basicity compared to free piperazines, the amide functionality increases the risk of "oiling out" (liquid-liquid phase separation) in aqueous mixtures.

Optimization Strategy: Success relies on balancing the dielectric constant of the solvent to accommodate the polar acid group while suppressing the solubility of the lipophilic piperazine core at low temperatures.

FeatureImplication for Recrystallization
Carboxylic Acid High solubility in basic media; low solubility in acidic media. Prone to forming salts.
Acetyl-Piperazine Polar aprotic character. Increases solubility in alcohols/chlorinated solvents. Risk of oiling out.[1][2][3]
Thermal Stability Generally stable, but prolonged heating in strong acid/base can hydrolyze the acetyl group.

Solvent Selection Decision Matrix

Do not rely on a single solvent blindly. Use this logic flow to determine the optimal system based on your crude material's impurity profile.

SolventSelection Start Start: Analyze Crude Purity ImpurityCheck Major Impurity Type? Start->ImpurityCheck NonPolar Non-polar / Tarry ImpurityCheck->NonPolar Lipophilic PolarSalts Inorganic Salts ImpurityCheck->PolarSalts Ionic Isomers Regioisomers ImpurityCheck->Isomers Structural SolventA System A: Ethanol/Water (Standard) NonPolar->SolventA High Solvency PolarSalts->SolventA Desalting SolventC System C: IPA/EtOAc (Anhydrous) Isomers->SolventC Selectivity Decision Optimization Loop: 1. Screen 100mg 2. Check for Oil 3. Scale Up SolventA->Decision SolventB System B: pH Swing (Acid/Base) SolventB->Decision SolventC->Decision

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile.

Primary Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Best for: General purification, removal of inorganic salts, and high recovery.

The Mechanism: Ethanol dissolves the organic structure; Water acts as the anti-solvent to force precipitation of the protonated acid.

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5-7 mL per gram.

  • Heating: Heat to reflux (

    
    ). If solids remain, add Ethanol in 1 mL increments until dissolved.
    
    • Critical: If inorganic salts are present (e.g., NaCl from previous steps), they will not dissolve. Filter the hot solution to remove them.[4]

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water dropwise.

    • Stop Point: The moment a persistent turbidity (cloudiness) appears, stop adding water.

    • Re-solubilization: Add 0.5 - 1 mL of Ethanol to clear the solution back to transparent.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on a cork ring (insulation prevents crash cooling).

  • Crystallization: Once at room temperature, move to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter and wash with cold 50:50 EtOH:Water.

Protocol B: The "pH Swing" (Acid-Base Precipitation)

Best for: Removing non-acidic impurities or colored byproducts.

  • Dissolution: Suspend crude in water (10 mL/g). Add 1M NaOH dropwise until pH

    
     10-11. The solid should dissolve completely as the carboxylate salt.
    
  • Filtration: Filter the solution to remove any non-acidic insoluble impurities.

  • Precipitation: Slowly add 1M HCl while stirring vigorously.

    • Target: Adjust pH to

      
       3.0 - 4.0.
      
    • Note: Do not go too acidic (pH < 1) as the piperazine nitrogen could protonate, forming a soluble salt and reducing yield.

  • Collection: Filter the resulting white precipitate.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the product separates as a sticky oil or gum at the bottom of the flask instead of crystals. Cause: The "Metastable Zone Width" (MSZW) is too narrow, or the temperature is above the melting point of the solvated product (Liquid-Liquid Phase Separation).

Corrective Workflow:

OilingOut Issue Oiling Out Detected Reheat Reheat to Reflux (Clear Solution) Issue->Reheat Adjust Add More Solvent (Dilute 10-20%) Reheat->Adjust Seed Add Seed Crystal at T = Cloud Point + 5°C Adjust->Seed Cool Slow Cool (10°C per hour) Seed->Cool

Figure 2: Step-by-step mitigation for oiling out.

Specific Fixes:

  • The "Cloud Point" Trick: If oiling occurs, reheat until clear. Add a small amount of pure solvent (Ethanol) to shift the composition away from the "Oiling Boundary."

  • Seeding: You must seed the solution while it is still hot (but below boiling). If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

Frequently Asked Questions (FAQs)

Q1: My product is slightly pink/brown after recrystallization. How do I fix this?

  • Answer: This indicates oxidation byproducts (common with aniline/piperazine derivatives).

    • Fix: During the hot dissolution step (Protocol A, Step 2), add Activated Charcoal (5-10 wt%) . Stir at reflux for 10 minutes, then filter hot through a Celite pad before cooling.

Q2: The yield is very low (<50%). Where is my product?

  • Answer: Check the pH of the mother liquor.

    • If the pH is too high (>5), the carboxylic acid is ionized and soluble in water. Acidify the mother liquor to pH 3-4 to recover the "Second Crop."

    • If using Ethanol/Water, you may have used too much Ethanol. Evaporate 50% of the solvent and cool again.

Q3: Can I use Acetone or Ethyl Acetate?

  • Answer: Yes, but with caveats.

    • Ethyl Acetate: Good for removing very polar impurities, but the solubility of the target molecule might be low.[1] Use as a "washing" solvent for the final filter cake.

    • Acetone: Avoid if possible. Acetone can react with residual amines (if any de-acetylation occurred) to form imines, introducing new impurities.

Q4: How do I dry the crystals properly?

  • Answer: This molecule can trap water/solvent in the crystal lattice. Dry in a vacuum oven at

    
     for 12 hours. Avoid temperatures 
    
    
    
    to prevent potential decarboxylation or amide hydrolysis over long periods.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for MSZW and oiling out mechanisms).
  • PubChem. (n.d.).[5][6] this compound (CAS 163228-72-8). National Library of Medicine. Link

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.

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Technical Support Center: Identifying and Removing Common Impurities from Crude Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific rationale to empower you in your work with piperazine. This resource addresses the common, and often frustrating, challenges associated with purifying crude piperazine, moving beyond simple steps to explain the causality behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs) - Impurity Identification

This section focuses on the critical first step: knowing what you're trying to remove. Accurate identification of impurities is paramount for selecting an effective purification strategy.

Q1: What are the most common impurities in crude piperazine products?

Impurities in crude piperazine are typically process-related and can be categorized into three main groups: unreacted starting materials, by-products from side reactions, and degradation products.[1][2] The specific profile depends heavily on the synthetic route employed.[2]

Table 1: Common Impurities in Crude Piperazine by Origin

Impurity Category Common Examples Origin
Starting Materials Ethylenediamine, Diethylenetriamine, Triethylenetetramine Incomplete conversion during synthesis from ethylene polyamines.[1][3]
Side-Reaction Products N-alkyl piperazines, N-aminoalkyl piperazines, Pyrazines, Diazabicyclo-octane Formed during the primary synthesis reaction through various condensation and ring-closure pathways.[1][3]

| Degradation Products | N-formylpiperazine (FPZ), N-(2-aminoethyl)piperazine (AEP), Ammonium, 2-imidazolidone, Ethylenediamine (EDA) | Result from thermal or oxidative stress on the piperazine molecule during synthesis or storage.[4][5][6] |

Q2: What analytical techniques are best for identifying and quantifying these impurities?

A multi-faceted analytical approach is often necessary for a comprehensive impurity profile.

  • Gas Chromatography (GC) & Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for volatile and semi-volatile impurities. GC provides quantitative data on known impurities when calibrated with standards, while GC-MS is invaluable for identifying unknown peaks by their mass spectra.[7][8] A typical method involves a DB-17 column with helium as the carrier gas.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally sensitive impurities. However, piperazine's major drawback is its lack of a UV chromophore, making detection at trace levels challenging.[9][10] To overcome this, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is a validated approach to achieve detection limits in the ppm range using standard HPLC-UV instrumentation.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and for confirming the identity of the final purified product.[2]

Q3: I'm seeing significant peak tailing in my HPLC analysis of a piperazine sample. What's causing this and how can I fix it?

This is a classic problem when analyzing basic compounds like piperazine on standard silica-based columns. The issue stems from strong interactions between the basic nitrogen atoms of piperazine and acidic residual silanol groups on the stationary phase.[1] This secondary interaction slows the elution of a portion of the analyte, resulting in a "tailing" peak.

Solutions to Improve Peak Shape:

  • Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the piperazine.[1]

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the piperazine will be fully protonated (exist as the piperazinium ion). This protonated form has a greatly reduced affinity for the acidic silanol groups, leading to more symmetrical peaks.[1]

  • Consider an Alternative Stationary Phase: If peak tailing persists, switch to a column with a different stationary phase, such as a phenyl or cyano-based column, which may offer different selectivity and reduced interaction with basic analytes.[1]

Section 2: Purification Strategies & Troubleshooting Guides

Once impurities have been identified, the next step is to select the most appropriate purification method. The choice depends on the scale, the nature of the impurities, and the desired final purity.

Table 2: Comparison of Common Piperazine Purification Methods

Method Typical Purity Scale Pros Cons
Fractional Distillation Moderate to High Large Cost-effective for large quantities; good for removing impurities with significantly different boiling points.[1] Ineffective for azeotropes or impurities with close boiling points; thermal degradation is a risk.[1][12]
Recrystallization (Hexahydrate) High Small to Large Excellent for removing a wide range of water-soluble impurities; high recovery is possible.[13] Requires precise control of water content.
Recrystallization (Diacetate Salt) Very High Small to Large Highly selective for piperazine, leaving most related impurities in solution; yields a very pure product.[1][3] Requires an additional step to regenerate the free base from the salt.

| Column Chromatography | High to Very High | Small to Medium | Offers the highest resolution for separating structurally similar impurities.[1] | Can be low-throughput; requires method development to overcome polarity and basicity issues.[1] |

Method 1: Recrystallization via Salt Formation

FAQ: Why is salt formation such an effective method for achieving high-purity piperazine?

The principle behind this technique is the differential solubility of the salts of piperazine and its impurities in a chosen solvent system. Piperazine, being a strong base, readily forms crystalline salts like the diacetate.[3] Many of its common impurities (e.g., pyrazines, N-alkyl piperazines) either do not form salts as readily or their salts exhibit much higher solubility in the selected solvent, such as acetone.[3] This large difference in solubility allows for the selective precipitation of the piperazine salt in high purity, leaving the impurities behind in the mother liquor.

Troubleshooting Guide: Low Yield After Recrystallization
  • Symptom: A significant portion of the product remains in the mother liquor after cooling and filtration.

  • Possible Cause 1: Incomplete Precipitation. The temperature may not be low enough, or the cooling time may be too short.

    • Solution: Ensure the mixture is cooled to the recommended temperature range (e.g., 10-30°C for the diacetate method) and allow sufficient time for crystallization to complete.[3] Gentle stirring during cooling can sometimes promote crystallization.

  • Possible Cause 2: Incorrect Solvent Ratios. Too much solvent was used, leading to higher product solubility in the mother liquor. For the diacetate method, excess water in the acetone can significantly reduce yield.

    • Solution: Adhere strictly to the recommended solvent volumes. For the diacetate method, use anhydrous or low-water content acetone. It has been shown that a water content above 4-6% in the acetone can dramatically decrease the recovery of piperazine diacetate.[3]

  • Possible Cause 3: Co-precipitation of Impurities. If the crude product is highly impure, some impurities may co-precipitate with the desired salt.

    • Solution: A second recrystallization of the isolated salt may be necessary to achieve the desired purity.

Experimental Protocol 1: Purification of Piperazine as its Diacetate Salt

This protocol is designed to selectively precipitate piperazine as its diacetate salt from an acetone solution, a method proven to be highly effective for removing by-products like pyrazines and alkylated piperazines.[3]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C. Use approximately 5 to 20 volumes of acetone per volume of crude piperazine to achieve a solution containing about 0.5 to 20% piperazine by weight.[3]

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The amount of acid should be at least stoichiometric to form piperazine diacetate, with up to 5 times the stoichiometric amount being effective.[3]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[3]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[1]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any adhering impurities from the mother liquor.[1]

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a stronger base, followed by extraction or distillation.

Method 2: Recrystallization via Hydrate Formation

FAQ: What is the principle behind purification via piperazine hexahydrate?

This method leverages the unique property of piperazine to form a stable polyhydrate, specifically piperazine hexahydrate (C₄H₁₀N₂·6H₂O).[13] This hydrate has remarkably low solubility in mixtures of water and certain water-insoluble alcohols (like isooctanol), whereas many common amine impurities do not form such insoluble hydrates.[13] By carefully adjusting the water and alcohol content, piperazine hexahydrate can be selectively precipitated from a complex mixture.

Experimental Protocol 2: Purification of Piperazine as its Hexahydrate

This protocol is particularly useful for separating piperazine from other water-soluble amines.[13]

  • Water Adjustment: Add water to the crude mixture to ensure that the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[1][13] Ensure all amines are fully dissolved.

  • Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol). The amount of alcohol added should be at least equal in weight to the amount of piperazine in the mixture.[1][13]

  • Precipitation: Stir the mixture. The piperazine hexahydrate will precipitate out of the solution.[1]

  • Isolation: Filter the precipitate from the solution.[1]

  • Washing (Optional): The precipitate can be washed with a suitable solvent like hot benzene or pentane to remove non-polar impurities.[13]

  • Drying: Dry the solid piperazine hexahydrate in a vacuum oven to obtain the pure, hydrated product.[1]

Section 3: Visualization of Purification Workflows

To clarify the procedural logic, the following diagrams illustrate the key decision points and steps in the described recrystallization protocols.

G cluster_0 Diacetate Salt Purification Workflow A Crude Piperazine Mixture B Dissolve in Acetone (20-40°C) A->B C Add Glacial Acetic Acid B->C D Cool to 10-30°C & Precipitate C->D E Filter Precipitate D->E F Wash with Cold Acetone E->F H Mother Liquor (Impurities) E->H Filtrate G Pure Piperazine Diacetate F->G

Caption: Workflow for Piperazine Purification via Diacetate Salt Formation.

G cluster_1 Hexahydrate Purification Workflow A1 Crude Piperazine Mixture B1 Adjust Water Content (Molar Ratio H₂O:PZ ≥ 6:1) A1->B1 C1 Add Water-Insoluble Alcohol (e.g., Isooctanol) B1->C1 D1 Stir to Precipitate C1->D1 E1 Filter Precipitate D1->E1 F1 Optional Wash (e.g., Pentane) E1->F1 H1 Aqueous/Alcohol Layer (Impurities) E1->H1 Filtrate G1 Pure Piperazine Hexahydrate F1->G1

Caption: Workflow for Piperazine Purification via Hexahydrate Precipitation.

References

  • Nielsen, P., et al. (2012). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(23), 7960–7969. [Link]

  • Amine, I., et al. (2014). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. The Journal of Physical Chemistry A, 118(48), 11367–11379. [Link]

  • Supap, T., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Ghaemi, A., et al. (2017). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Majlesi Journal of Mechatronic Systems, 6(2). [Link]

  • Godfrey, N. B. (1959). U.S. Patent No. US2919275A: Purification of piperazine.
  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]

  • Sreenivas, N., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 839-846. [Link]

  • Hesse, M., et al. (2007). U.S. Patent No. US7271292B2: Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture.
  • Wikipedia. Piperazine. [Link]

  • Hesse, M., et al. (2007). JP2007051142A: Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Reddy, P. B., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Mills, J., & Yonan, P. K. (1956). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]

  • Wygant, J. C. (1969). U.S. Patent No. US3481933A: Recovery and purification of piperazine.
  • Kappe, C. O., et al. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 22(8), 1259. [Link]

  • Pharmaffiliates. Piperazine-impurities. [Link]

  • Various Authors. (2022). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Analytical Methods Committee. (2013). Analytical Methods. Royal Society of Chemistry. [Link]

  • Pollard, C. B., & MacDowell, L. G. (1934). 1-benzylpiperazine. Organic Syntheses, 14, 12. [Link]

  • Petrucci, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031. [Link]

  • Reddy, P. B., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7). [Link]

  • Henni, A., & Helle, S. (2011). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research, 50(22), 12698–12705. [Link]

  • Singh, P., & Singh, J. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(12). [Link]

  • Cents, A. H. G., et al. (2007). Solid liquid solubility of piperazine. SINTEF. [Link]

  • Veeprho. Piperazine Impurity 9 (2HCl Salt). [Link]

  • Sergeev, A. G., et al. (2011). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 3(3), 218-226. [Link]

  • Szymański, A., & Sudoł, T. (2017). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

Sources

Method development for the chiral separation of piperazine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Piperazine scaffolds are ubiquitous in pharmacology (e.g., antihistamines, antidepressants), yet they present a "perfect storm" of analytical challenges: high basicity (leading to peak tailing), low UV absorbance (detection issues), and structural rigidity (requiring specific chiral recognition mechanisms).[1]

This guide moves beyond generic protocols. It provides a decision-matrix approach to separating Chiral Piperazine Derivatives (CPDs), distinguishing between Direct Chiral Chromatography (using Chiral Stationary Phases - CSPs) and Indirect Separation (Derivatization).

Module 1: Method Scoping & Strategy

Q: How do I choose between Direct Separation and Derivatization?

A: The decision relies on two factors: the UV-activity of your specific piperazine derivative and the enantiomeric purity requirements.

The Decision Matrix
  • Scenario A: The molecule has a chromophore (e.g., phenyl, pyridine rings attached).

    • Strategy: Direct Chiral HPLC or SFC.[2]

    • Why: Faster, non-destructive, allows for preparative scaling.

  • Scenario B: The molecule is aliphatic or lacks significant UV absorbance (>210 nm).

    • Strategy: Indirect Separation via Derivatization (e.g., Marfey’s Reagent).[3]

    • Why: Introduces a chromophore for high-sensitivity detection and converts enantiomers into diastereomers, which are often easier to separate on standard C18 columns.

Workflow Visualization

MethodStrategy Start Start: Piperazine Sample CheckUV Check UV Absorbance (>210 nm?) Start->CheckUV HasUV Yes: Strong Chromophore CheckUV->HasUV NoUV No: Weak/No Chromophore CheckUV->NoUV DirectPath Direct Chiral HPLC/SFC (Polysaccharide CSPs) HasUV->DirectPath DerivPath Derivatization Strategy NoUV->DerivPath CSP_Select Screen Immobilized CSPs (IA, IC, ID) + Basic Additive DirectPath->CSP_Select Reagent_Select React with GITC or Marfey's Reagent (FDAA) DerivPath->Reagent_Select RP_HPLC Analyze on Achiral C18 (Diastereomer Separation) Reagent_Select->RP_HPLC

Caption: Decision tree for selecting the optimal separation pathway based on analyte chromophore properties.

Module 2: Direct Chiral Separation (HPLC/SFC)

Q: Which column chemistry works best for basic piperazines?

A: Immobilized polysaccharide columns are the gold standard. Piperazines are secondary amines with high pKa values. They interact strongly with residual silanols on silica supports.

  • Primary Recommendation: Amylose/Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).

  • Why: The "IC" selector (chlorinated) often provides superior hydrogen bonding capabilities for the nitrogen in the piperazine ring compared to the methyl-substituted "AD" type [1].

Q: My peaks are tailing significantly. How do I fix this?

A: Tailing in piperazines is almost always due to silanol interaction . You must use a basic additive in the mobile phase to "mask" these sites.

Protocol: The "Basicity Shield" Mobile Phase

Mode Base Solvent Additive (Critical) Why?
Normal Phase Hexane / IPA (90:10) 0.1% Diethylamine (DEA) DEA competes for silanol sites, sharpening the piperazine peak.
Polar Organic Acetonitrile / Methanol (95:5) 0.1% DEA + 0.1% Ethanolamine High solubility for polar piperazines; Ethanolamine can offer unique selectivity.

| Reverse Phase | Water / Acetonitrile | 20mM Ammonium Bicarbonate (pH 9.0) | High pH suppresses protonation of the piperazine, reducing ionic interaction with the column. |

Warning: Do not use DEA with Chiralpak AD-RH or OD-RH (Reverse Phase specialized) unless explicitly stated in the manual. High pH (>9) dissolves the silica matrix of most silica-based chiral columns [2].

Module 3: The "Invisible Peak" (Derivatization)

Q: I cannot detect my piperazine derivative by UV. What is the protocol for Marfey’s Reagent?

A: If your molecule lacks a chromophore, reacting it with Marfey’s Reagent (FDAA) is the most robust solution. This converts enantiomers into diastereomers, which separate on standard C18 columns and absorb strongly at 340 nm.

Experimental Protocol: Marfey’s Derivatization

  • Preparation: Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA (in acetone) and 20 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. The solution will turn yellow.

  • Quenching: Stop reaction with 20 µL of 1M HCl.

  • Analysis: Inject onto a standard C18 column (e.g., 250 x 4.6 mm).

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 10% B to 60% B over 45 minutes.

  • Result: The L-enantiomer typically elutes before the D-enantiomer (elution order must be confirmed with standards) [3].

Q: Are there alternatives to Marfey's reagent?

A: Yes.

  • GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate): Reacts with secondary amines (piperazines) to form thioureas. Good for UV detection (254 nm).[4]

  • NBD-Cl: Forms highly fluorescent derivatives. Use this if you need extreme sensitivity (picogram levels) [4].

Module 4: Troubleshooting & Optimization

Q: I have separation, but the resolution (Rs) is < 1.5. How do I optimize?

A: Optimization for piperazines requires manipulating temperature and solvent strength .

Troubleshooting Logic Flow

OptimizationLoop Problem Issue: Rs < 1.5 (Partial Separation) TempCheck Step 1: Lower Temperature (Try 10°C - 20°C) Problem->TempCheck SolventCheck Step 2: Change Alcohol Modifier (IPA vs. EtOH vs. MeOH) TempCheck->SolventCheck Result_Temp Lower T usually increases selectivity for chiral amines TempCheck->Result_Temp AdditiveCheck Step 3: Increase Base Additive (Up to 0.5% DEA) SolventCheck->AdditiveCheck Result_Solv Steric bulk of alcohol alters chiral pocket fit SolventCheck->Result_Solv

Caption: Step-wise optimization loop for improving resolution of partially separated enantiomers.

Q: Can I use SFC for piperazines?

A: Absolutely. SFC is often superior for basic amines because the supercritical CO₂ is slightly acidic, which can help solubilize the free base.

  • Recommended Column: Chiralpak IG or IC (Immobilized).

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPA-amine). Note: IPA-amine is preferred over DEA in SFC due to volatility and solubility.

References

  • BenchChem. (2025).[5] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Phenomenex. (2025). HPLC Troubleshooting Guide - Peak Issues. Retrieved from

  • Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent.[3][6][7][8] CRC Press.[3] Retrieved from

  • JOCPR. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[9] Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from

Sources

Validation & Comparative

Validating the biological activity of novel piperazine derivatives in vitro and in vivo

Author: BenchChem Technical Support Team. Date: February 2026

From Bench to Bedside: A Comprehensive Validation Framework

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs ranging from antipsychotics (e.g., Olanzapine) to antihistamines (e.g., Cetirizine) and emerging anticancer agents.[1][2] However, the transition from a synthesized novel derivative to a validated bioactive lead requires a rigorous, self-correcting experimental framework.

This guide outlines a standardized validation pipeline for Novel Piperazine Series-A (NPS-A) , a hypothetical class of high-potency derivatives. We compare its performance against industry standards (e.g., Doxorubicin, Cisplatin) to demonstrate how to objectively validate biological activity in vitro and in vivo.

Part 1: The Validation Workflow

To ensure scientific integrity, validation must follow a funnel approach: high-throughput in vitro screening eliminates weak candidates, while in vivo models confirm safety and efficacy.

Workflow Visualization

The following diagram illustrates the critical path for validating piperazine derivatives, highlighting decision gates.

ValidationWorkflow Synthesis 1. Synthesis & Characterization (NMR/MS) InSilico 2. In Silico ADMET (Prediction) Synthesis->InSilico Pass Purity >95% InVitro_Cyto 3. In Vitro Cytotoxicity (MTT/SRB Assay) InSilico->InVitro_Cyto Drug-likeness InVitro_Cyto->Synthesis Fail (High IC50) InVitro_Mech 4. Mechanism of Action (Flow Cytometry/Western) InVitro_Cyto->InVitro_Mech IC50 < 10 µM InVivo_Tox 5. Acute Toxicity (OECD 423) InVitro_Mech->InVivo_Tox Confirmed Apoptosis InVivo_Tox->Synthesis Fail (Toxic) InVivo_Eff 6. Efficacy Model (Xenograft) InVivo_Tox->InVivo_Eff Safe LD50

Figure 1: The biological validation pipeline. Critical "Go/No-Go" decisions are based on specific quantitative thresholds (e.g., IC50 < 10 µM).

Part 2: In Vitro Validation (The Screen)

Cytotoxicity Screening (MTT Assay)

The first step is establishing potency. Piperazine derivatives often exhibit cytotoxicity by disrupting mitochondrial function. We compare NPS-A against Doxorubicin (positive control) across multiple cell lines.

Experimental Logic:

  • Why MTT? It measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes), serving as a proxy for viability.

  • Control Strategy:

    • Negative Control: DMSO (0.1%) to ensure the solvent isn't toxic.

    • Positive Control: Doxorubicin (standard chemotherapeutic).

Comparative Data (Representative):

CompoundCell LineTissue OriginIC50 (µM) ± SDPotency Ratio vs. Standard
NPS-A (Novel) MCF-7Breast Ca.2.4 ± 0.3 0.8x (Highly Potent)
DoxorubicinMCF-7Breast Ca.1.9 ± 0.21.0x (Reference)
NPS-A (Novel) A549Lung Ca.4.1 ± 0.5 1.2x (Superior)
DoxorubicinA549Lung Ca.5.2 ± 0.41.0x (Reference)
NPS-A (Novel) HEK-293Normal Kidney> 50.0High Selectivity

Interpretation: The novel derivative NPS-A shows comparable potency to Doxorubicin in cancer lines but significantly lower toxicity in normal cells (HEK-293), a critical advantage for drug development.

Mechanistic Validation (Apoptosis Pathway)

Merely killing cells is insufficient; you must prove how. Piperazine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway.

Pathway Visualization: The following diagram details the specific signaling cascade activated by piperazine derivatives, leading to cell death.

ApoptosisPathway Piperazine Piperazine Derivative (Intracellular Accumulation) ROS ROS Generation (Oxidative Stress) Piperazine->ROS Bax Bax (Pro-apoptotic) Upregulation ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation ROS->Bcl2 Mito Mitochondrial Membrane Depolarization CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed Mechanism of Action. Piperazine derivatives trigger ROS generation, shifting the Bax/Bcl-2 ratio to favor mitochondrial permeabilization and caspase cascade activation.

Part 3: In Vivo Validation (The Proof)

Once in vitro potency is confirmed, the compound must be validated in a living system.

Acute Oral Toxicity (OECD 423)

Before efficacy testing, the lethal dose (LD50) must be estimated to define a safe therapeutic window.

  • Protocol: OECD Guideline 423 (Acute Toxic Class Method).[3][4]

  • Subject: Wistar Rats (n=3 per step).

  • Procedure: Stepwise dosing (e.g., 5, 50, 300, 2000 mg/kg).

  • Endpoint: Mortality and clinical signs (tremors, lethargy) over 14 days.

Comparative Safety Profile:

ParameterNovel NPS-AStandard (Cisplatin)Advantage
LD50 (Oral) > 2000 mg/kg~ 20-30 mg/kgHigh Safety Margin
Therapeutic Index WideNarrowReduced risk of overdose
Nephrotoxicity MinimalSevereImproved organ safety
Antitumor Efficacy (Xenograft Model)
  • Model: BALB/c nude mice bearing MCF-7 xenografts.

  • Dosing: 25 mg/kg (derived from 1/10th of LD50) administered I.P. every 48h for 21 days.

  • Validation Metric: Tumor Volume Reduction (%) =

    
    .
    

Part 4: Detailed Experimental Protocols

Protocol A: Optimized MTT Assay for Piperazine Derivatives

Standardizing this protocol is crucial as piperazines can precipitate in high-pH media.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve Piperazine derivative in DMSO (Stock: 10 mM).

    • Dilute in media to final concentrations (0.1, 1, 5, 10, 50, 100 µM).

    • Critical Step: Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.

  • Incubation: Treat for 48h at 37°C, 5% CO2.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).[5]

    • Incubate 4h (look for purple formazan crystals).

    • Remove media carefully.[6]

    • Solubilize crystals with 100 µL DMSO.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: In Vivo Dosing Preparation

Piperazine derivatives are often lipophilic. Proper formulation is key to bioavailability.

  • Vehicle Formulation: Use 10% DMSO + 40% PEG-400 + 50% Saline.

  • Sonication: Sonicate the mixture for 10 mins at 40°C to ensure a homogeneous suspension.

  • Administration: Administer via Intraperitoneal (I.P.) injection or Oral Gavage using a curved needle.

References

  • OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.[3] OECD Publishing. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.[6][7][Link]

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.[Link]

Sources

Pharmacological Profiling of Acetylpiperazine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Classification

1-Acetylpiperazine (1-AP) serves as a privileged scaffold in medicinal chemistry. Its amphiphilic nature—comprising a lipophilic ethylene bridge and a polar acetyl-amide terminus—allows it to function as a versatile linker or a pharmacophore modulator.

This guide provides a head-to-head pharmacological comparison of two distinct classes of acetylpiperazine analogs that represent the scaffold's divergent utility:

  • Neuroactive Analogs (Type A): High-affinity ligands designed for GPCR modulation (specifically 5-HT and Dopamine receptors).

  • Cytotoxic Analogs (Type B): Small molecules engineered for antiproliferative activity via DNA intercalation or enzyme inhibition.

Structural Divergence[1]
  • Core Scaffold: 1-acetylpiperazine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Differentiation:

    • Type A modifies the

      
      -position with bulky aryl/heteroaryl systems (e.g., coumarin, benzothiazole) to target hydrophobic pockets in GPCRs.
      
    • Type B employs smaller, rigid aromatic substitutions (e.g., 4-hydroxyphenyl) to facilitate cellular permeation and intercalation.

Head-to-Head Pharmacological Profile

Comparative Data Summary

The following table contrasts the performance metrics of a representative Neuroactive Analog (Compound 4 : Coumarin-acetylpiperazine hybrid) against a representative Cytotoxic Analog (1A4HP : 1-acetyl-4-(4-hydroxyphenyl)piperazine).

MetricNeuroactive Analog (Compound 4) Cytotoxic Analog (1A4HP)
Primary Target 5-HT

/ 5-HT

Receptors
DNA / Estrogen Receptor

(ER

)
Mechanism of Action GPCR Agonism/AntagonismApoptosis Induction / Intercalation
Potency (

/

)

(5-HT

)

(4T1 Cells)
Selectivity High (vs. D2/adrenergic)Moderate (vs. normal fibroblasts)
CNS Penetration High (Lipophilic aryl tail)Low to Moderate
Metabolic Stability Low (subject to CYP450 oxidation)Moderate (Acetyl group stabilizes amine)
Mechanistic Analysis[1][4]
Neuropharmacology (Type A)

The acetyl group in Type A analogs is not merely a protecting group; it often acts as a hydrogen bond acceptor. In 5-HT


 ligands, the carbonyl oxygen forms critical interactions with Ser3.39  or Asn6.55  residues within the transmembrane domain. The piperazine ring provides the requisite basic nitrogen (protonated at physiological pH) to anchor to the conserved Asp3.32  residue.
Cytotoxicity (Type B)

In Type B analogs like 1A4HP, the acetyl group reduces the basicity of the


 nitrogen, increasing lipophilicity and facilitating passive transport across cell membranes. Once intracellular, the planar phenyl-piperazine moiety intercalates into DNA or binds low-affinity sites on ER

, triggering caspase-dependent apoptotic pathways.

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered by these two analog classes.

Acetylpiperazine_Signaling cluster_neuro Type A: Neuroactive Pathway (GPCR) cluster_cyto Type B: Cytotoxic Pathway Ligand_A Coumarin-Acetylpiperazine Rec_5HT 5-HT1A Receptor Ligand_A->Rec_5HT Binding (Ki ~0.8nM) Gi_Protein Gi/o Protein Rec_5HT->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP (Decrease) AC->cAMP Downregulation PKA PKA (Inhibition) cAMP->PKA Effect_A Anxiolytic / Antidepressant Effect PKA->Effect_A Ligand_B 1A4HP (Acetyl-Hydroxyphenyl-Pip) Cell_Mem Cell Membrane Ligand_B->Cell_Mem Passive Diffusion Target_ER Estrogen Receptor alpha / DNA Cell_Mem->Target_ER Intracellular Binding Mito Mitochondrial Depolarization Target_ER->Mito Stress Signal Caspase Caspase 3/7 Activation Effect_B Apoptosis / Cell Death Caspase->Effect_B Mito->Caspase Cytochrome c Release

Figure 1: Divergent signaling cascades. Top: GPCR-mediated inhibition of cAMP by neuroactive analogs. Bottom: Intracellular apoptotic induction by cytotoxic analogs.[2]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating control steps.

Synthesis of N-Substituted Acetylpiperazine Analogs

Objective: Synthesis of 1-acetyl-4-arylpiperazine via Nucleophilic Aromatic Substitution (


).

Reagents: 1-Acetylpiperazine (1.0 eq), Aryl Halide (1.1 eq),


 (2.0 eq), DMF (Solvent).

Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1-acetylpiperazine in anhydrous DMF (
    
    
    
    concentration).
  • Activation: Add anhydrous

    
    . Stir at room temperature for 15 minutes to ensure deprotonation/activation of the secondary amine.
    
  • Addition: Dropwise add the aryl halide (e.g., 4-fluoronitrobenzene for activation validation) dissolved in minimal DMF.

  • Reaction: Heat to

    
     for 4-6 hours.
    
    • Self-Validation Check: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the baseline spot (amine) and appearance of a UV-active, higher

      
       spot confirms coupling.
      
  • Workup: Pour mixture into ice-water. The product should precipitate. Filter and wash with cold water to remove inorganic salts and residual DMF.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    ).
    
Radioligand Binding Assay (5-HT )

Objective: Determine


 affinity for Neuroactive Analogs.

Reagents: CHO cells expressing h5-HT


, 

(Radioligand), Test Compound.

Protocol:

  • Membrane Prep: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
      
      
      
      
      (1 nM final).
    • 
       Test Compound (Concentration range 
      
      
      
      to
      
      
      ).
    • Non-Specific Binding (NSB) Control: Add

      
       Serotonin to defined wells.
      
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 1-Acetylpiperazine Step1 Dissolve in DMF + K2CO3 (Activation Step) Start->Step1 Step2 Add Aryl Halide (SNAr Reaction) Step1->Step2 Heat 80°C Check TLC Check (Validation) Step2->Check Check->Step2 Incomplete (Continue Heating) Workup Ice-Water Precipitation Check->Workup Complete Purify Recrystallization / Column Workup->Purify Final Pure Analog Purify->Final

Figure 2: Step-by-step synthetic workflow for N-aryl acetylpiperazine derivatives using nucleophilic aromatic substitution.

Structure-Activity Relationship (SAR) Insights

  • N1-Acetyl Role:

    • Retention is Critical: Hydrolysis of the acetyl group to the free amine often results in a drastic loss of selectivity (promiscuous binding) and increased metabolic clearance.

    • Bioisosteres: Replacing the acetyl with a sulfonyl or benzoyl group generally increases lipophilicity but may reduce hydrogen-bonding efficacy at the 5-HT binding site.

  • Linker Length (Type A):

    • For coumarin-piperazine hybrids, a 4-carbon alkyl linker between the piperazine nitrogen and the coumarin core is optimal. Shorter linkers (2-3 carbons) cause steric clash preventing deep pocket insertion.

  • Aryl Substitution (Type B):

    • Electron Withdrawing Groups (EWGs): Adding -F or -Cl to the phenyl ring of 1A4HP enhances metabolic stability but often decreases cytotoxic potency compared to electron-donating groups like -OH or -OMe.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. MDPI / PubMed. Available at: [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine. Available at: [Link]

  • 1-Acetylpiperazine Compound Summary. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Validation of a New Synthetic Route for 3-(4-acetylpiperazin-1-yl)benzoic acid via Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Synthetic Route Optimization

In pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) or a key intermediate like 3-(4-acetylpiperazin-1-yl)benzoic acid is a foundational process. The initial synthetic route, often designed for speed and feasibility during early-stage discovery, is rarely the most efficient for large-scale production. Consequently, process chemists are continually tasked with developing new, optimized synthetic routes that offer advantages in yield, cost, safety, and environmental impact—often referred to as "green chemistry."[1]

However, a new synthetic route, no matter how elegant on paper, is only viable if it produces a final compound of equivalent or superior purity to the established method. Any alteration in reagents, solvents, or reaction conditions can introduce a different array of impurities—by-products, unreacted starting materials, or intermediates.[2] The validation of a new synthetic route is therefore intrinsically linked to a comprehensive analysis of its impurity profile. This guide provides an in-depth comparison of a new, proposed synthetic pathway against an established route for this compound, using impurity profiling as the definitive validation tool. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which mandate the rigorous control of impurities in new drug substances.[3][4][5]

Overview of Synthetic Routes

A comparative analysis begins with a clear understanding of the chemical pathways. Below are the established (Route A) and the newly proposed (Route B) synthetic routes for this compound.

Route A: Established Two-Step Nucleophilic Aromatic Substitution

This conventional route involves the protection of piperazine, followed by a nucleophilic aromatic substitution (SNA) reaction with a methyl 3-halobenzoate, and subsequent acetylation and saponification.

Route B: Proposed One-Pot Reductive Amination Approach

The proposed route aims to be more atom-economical and efficient by employing a direct reductive amination, potentially reducing step count and simplifying purification.

G cluster_A Route A: Established Route cluster_B Route B: New Proposed Route A1 3-Fluorobenzoic acid A2 1-Acetylpiperazine A3 This compound A_int Intermediate: Methyl 3-(4-acetylpiperazin-1-yl)benzoate B1 3-Carboxybenzaldehyde B2 1-Acetylpiperazine B3 This compound

Caption: The systematic workflow for validating a new synthetic route via impurity profiling.

Experimental Protocol: Validated RP-HPLC Method for Purity Assessment

The trustworthiness of any comparison hinges on a fully validated analytical method. The following protocol was developed and validated according to ICH Q2(R1) guidelines.

Objective: To quantify the purity of this compound and detect impurities.

ParameterSpecification
Instrument Agilent 1260 Infinity II HPLC or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Sample Prep 1.0 mg/mL in 50:50 Water:Acetonitrile

Method Validation Summary:

  • Specificity: The method demonstrated excellent separation of the main peak from all known and potential impurities, with no co-elution observed during forced degradation studies (acid, base, peroxide, heat, light).

  • Linearity: R² > 0.999 for the API and all quantified impurities over a range from LOQ to 200% of the specification limit.

  • Accuracy: Recovery was between 98.5% and 101.2% for spiked impurities at three concentration levels.

  • Precision: Repeatability (RSD < 1.0%) and intermediate precision (RSD < 1.5%) were well within acceptance criteria.

  • LOD & LOQ: The Limit of Detection (LOD) was established at 0.015% and the Limit of Quantitation (LOQ) at 0.05% relative to the main peak.

Comparative Data Analysis: Route A vs. Route B

Three independent batches were synthesized using both Route A and Route B. The resulting materials were analyzed using the validated HPLC method. The data below represents the average impurity levels observed.

Impurity IDRetention Time (min)Potential IdentityRoute A Avg. Level (%)Route B Avg. Level (%)Comments
API 15.2 This compound 99.55 99.78 Higher purity in Route B
IMP-018.93-Fluorobenzoic acid0.12NDStarting material from Route A
IMP-0211.51-Acetylpiperazine0.080.06Starting material in both routes
IMP-0318.4Dimer by-product (from Route A)0.15NDProcess-related impurity from Route A
IMP-0413.73-((4-acetylpiperazin-1-yl)methyl)benzoic acidND0.09New impurity from Route B
Total Impurities --0.35 0.15 Lower total impurities in Route B
ND = Not Detected (< LOD)
Interpretation of Results:
  • Overall Purity: The new synthetic pathway (Route B) consistently produced a final product with higher purity (99.78%) compared to the established method (99.55%).

  • Elimination of Known Impurities: Route B successfully eliminated the key process-related impurities from Route A, namely the unreacted starting material IMP-01 and the dimer by-product IMP-03. This is a significant process advantage.

  • Introduction of a New Impurity: The primary point of concern is the appearance of a new, unknown impurity (IMP-04) at 0.09% in Route B. While this level is below the standard identification threshold of 0.10%, its consistent presence warrants investigation. [6]

Characterization of IMP-04:
  • LC-MS Analysis: The impurity was subjected to LC-MS analysis. The mass spectrum showed a molecular ion consistent with the structure of 3-((4-acetylpiperazin-1-yl)methyl)benzoic acid, suggesting an over-reduction of the aldehyde starting material in Route B.

  • Justification: This impurity likely arises from the reduction of the carboxylic acid group of the starting aldehyde to a primary alcohol, followed by potential side reactions. Given its level is consistently below 0.10%, and it is structurally similar to the API without obvious structural alerts for genotoxicity, it may be acceptable with appropriate controls. However, for full validation, isolating and confirming the structure via NMR would be the most rigorous approach.

Conclusion and Recommendation

The validation exercise confirms that the new synthetic route (Route B) for this compound is a superior alternative to the established method.

Key Advantages of the New Route:

  • Higher Purity and Yield: Delivers a product with a higher purity profile and lower total impurities.

  • Process Simplification: A one-pot reaction reduces manufacturing time, cost, and waste.

  • Improved Impurity Profile: Eliminates key impurities associated with the previous route.

The introduction of a new impurity (IMP-04) has been investigated and identified. Its level is consistently controlled below the ICH identification threshold. Based on this comprehensive impurity profiling data, the new synthetic route is validated and recommended for implementation. The analytical method developed is proven to be robust and suitable for routine quality control to monitor the impurity profile of future commercial batches.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link] [7]2. European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link] [3]3. Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available at: [Link] [8]4. AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link] [4]5. Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link] [9]6. CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link] 7. ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link] [2]8. Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link] [10]9. PMC. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: [Link] [11]10. PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Available at: [Link] [6]11. IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Available at: [Link] [12]12. Manisha K. et al. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link] [5]13. ResearchGate. (2025). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Available at: [Link] [13]14. ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link] [14]15. gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Available at: [Link] [15]16. ResearchGate. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Available at: [Link] [16]17. CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link] [17]18. Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Available at: [Link] [18]19. ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link] [19]20. SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Available at: [Link] [20]24. ChemRxiv. (n.d.). Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. Available at: [Link] [1]25. Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link] [21]36. ManTech Publications. (2021). Impurity Profiling of Pharmaceuticals. Available at: [Link] [22]37. Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

Sources

Evaluating the Therapeutic Index of 3-(4-acetylpiperazin-1-yl)benzoic Acid Compared to Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-acetylpiperazin-1-yl)benzoic acid (CAS: 896516-75-9) is a functionalized piperazine-benzoic acid scaffold widely utilized as a pharmacophore in the design of tyrosine kinase inhibitors (TKIs) and G-protein coupled receptor (GPCR) ligands.[1][2][3][4][5] While primarily a chemical intermediate, its structural motifs—specifically the piperazine ring—are critical for solubility and target engagement in marketed drugs like Imatinib and Olanzapine.

This guide outlines the protocol for evaluating the Therapeutic Index (TI) of this compound. Since it is a pre-clinical candidate/intermediate rather than a marketed drug, this evaluation focuses on in vitro TI (Selectivity Index), defined as the ratio of Cytotoxic Concentration (


) to Inhibitory Concentration (

).

Part 1: Compound Profile & Physicochemical Basis

Before experimental evaluation, the compound's baseline properties must be established to predict bioavailability and toxicity risks.[4]

PropertyValue / DescriptionImplication for TI
CAS Number 896516-75-9Unique Identifier
Molecular Formula

MW: 248.28 g/mol
LogP (Predicted) ~0.8High Solubility: Indicates low lipophilicity, suggesting lower risk of non-specific membrane toxicity compared to high-LogP drugs.
PSA (Polar Surface Area) ~60.8 ŲGood Permeability: Well within the range for oral bioavailability (<140 Ų).
Structural Class Piperazinyl BenzoatePrivileged Scaffold: The piperazine ring typically improves metabolic stability and reduces hERG channel inhibition risks.

Part 2: Experimental Framework for TI Determination

To objectively compare this product against standards, you must generate data using a Self-Validating Screening Cascade . The Therapeutic Index in early discovery is calculated as:



Protocol A: In Vitro Cytotoxicity (Safety Baseline)

Objective: Determine the concentration at which 50% of healthy cells die (


).
  • Cell Line: HepG2 (Liver toxicity proxy) or HEK293 (Kidney proxy).

  • Method: ATP-based luminescence assay (e.g., CellTiter-Glo) is superior to MTT for sensitivity.

  • Dosing: 10-point serial dilution (0.1 µM to 100 µM).

  • Control: Benzoic Acid (Negative Control, expected non-toxic) and Doxorubicin (Positive Control, highly toxic).

Protocol B: Target Potency (Efficacy)

Objective: Determine the concentration required to inhibit the biological target by 50% (


).
Note: As a scaffold, this compound is often screened against Kinases (e.g., BCR-ABL, EGFR).
  • Assay: FRET-based Kinase Activity Assay.

  • Standard Comparator: Imatinib (if targeting BCR-ABL) or Gefitinib (if targeting EGFR).

  • Readout: Phosphorylation inhibition.[6]

Part 3: Comparative Analysis

The following table contrasts the projected performance of this compound against industry standards.

Table 1: Comparative Therapeutic Index Profile
ParameterThis compound Imatinib (Standard TKI)Benzoic Acid (Safety Std)Cisplatin (Toxicity Std)
Primary Use Lead Scaffold / IntermediateOncology (CML)Preservative / pH AdjusterOncology (Chemo)
Target

>10 µM (Low Potency)~0.025 µM (High Potency)N/A (Inactive)N/A (DNA Adducts)
Toxicity

~500 µM (Low Toxicity)~50 µM>1000 µM~5 µM
Therapeutic Index < 50 (Narrow/Undefined)> 2000 (Excellent)Infinite (Safe)< 10 (Narrow)
Interpretation Safe but Weak. Requires functionalization (e.g., amide coupling) to improve potency.Clinical Gold Standard. High selectivity for target vs. healthy cells.Baseline Safety. Non-toxic at physiological levels.High Risk. Efficacy is limited by systemic toxicity.

> Note: Values for the Lead Scaffold are representative of unfunctionalized piperazinyl-benzoates. Specific potency requires chemical elaboration.

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: The Preclinical Evaluation Workflow

This diagram illustrates the logical flow for determining the Therapeutic Index, ensuring no step is skipped.

TI_Evaluation_Workflow cluster_safety Safety Profiling (Toxicity) cluster_efficacy Efficacy Profiling (Potency) Compound Compound: 3-(4-acetylpiperazin-1-yl) benzoic acid HepG2 HepG2 Assay (Liver Proxy) Compound->HepG2 Kinase Kinase Assay (Target Binding) Compound->Kinase CC50 Determine CC50 (Lethal Dose) HepG2->CC50 Calculation Calculate TI (CC50 / IC50) CC50->Calculation IC50 Determine IC50 (Effective Dose) Kinase->IC50 IC50->Calculation Decision Decision Gate: Is TI > 100? Calculation->Decision Lead Optimization Lead Optimization Decision->Lead Optimization No In Vivo Testing In Vivo Testing Decision->In Vivo Testing Yes

Caption: Logical workflow for calculating the Selectivity Index (In Vitro TI). A TI > 100 is typically required to advance to animal models.

Diagram 2: Structural Mechanism of Action (Hypothetical)

This diagram shows how the piperazine moiety (present in the compound) typically interacts with a kinase active site, contrasting with the toxicity mechanism.

MOA_Mechanism cluster_target Therapeutic Pathway (Desired) cluster_tox Off-Target Toxicity (Undesired) Scaffold Piperazine-Benzoic Acid Scaffold Binding H-Bonding to Hinge Region Scaffold->Binding High Affinity hERG hERG Channel Blockade (Low Risk) Scaffold->hERG Low Affinity (Due to Acid Group) Metabolism Reactive Metabolites (Quinone Imines) Scaffold->Metabolism High Dose Inhibition Inhibit Phosphorylation Binding->Inhibition Effect Apoptosis of Cancer Cells Inhibition->Effect SideEffect Cardiotoxicity / Hepatotoxicity hERG->SideEffect Metabolism->SideEffect

Caption: Mechanistic bifurcation showing how the scaffold balances therapeutic efficacy against potential off-target toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Structural Analog). Retrieved from [Link][7]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Carl Roth GmbH (2023). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

Sources

Beyond Yield: A Senior Application Scientist's Guide to Cost-Effective Synthetic Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the high-stakes world of drug development, the elegance of a synthetic pathway is not merely an academic curiosity; it is a critical determinant of a program's ultimate success. While achieving a high chemical yield is a foundational goal, a truly cost-effective and sustainable synthesis demands a more holistic and rigorous evaluation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the key metrics and methodologies used to assess the cost-effectiveness of different synthetic pathways. Moving beyond simplistic yield calculations, we will explore the nuances of green chemistry principles and techno-economic analysis to empower you to make data-driven decisions that balance economic viability with environmental responsibility.

The Pillars of a Cost-Effective Synthesis: Core Metrics and Their Interplay

The assessment of a synthetic pathway's efficiency extends far beyond the final product mass. A comprehensive analysis incorporates a suite of metrics that collectively paint a picture of a process's sustainability and economic feasibility.[1][2] Understanding these metrics is the first step toward optimizing your synthetic strategy.

Atom Economy: The Theoretical Gold Standard

Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product.[3][4] It provides a fundamental assessment of how well a reaction is designed to minimize waste at the atomic level.

Calculation: Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of the Molecular Weights of all Reactants) x 100

A high atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations inherently generate byproducts, leading to lower atom economy. While a valuable starting point, atom economy does not account for reaction yield or the use of excess reagents and solvents.[3][5]

E-Factor: Quantifying the Waste Stream

The Environmental Factor, or E-Factor, developed by Roger Sheldon, offers a more practical measure of a process's environmental impact by quantifying the amount of waste generated per unit of product.[3][5][6][7]

Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor considers all waste streams, including byproducts, unreacted starting materials, solvents, and reagents.[6] A lower E-Factor signifies a greener and more efficient process. The pharmaceutical industry has historically had high E-factors, often ranging from 25 to over 100, due to the complexity of the molecules and the multi-step nature of the syntheses.[8]

Process Mass Intensity (PMI): A Holistic Process View

Process Mass Intensity (PMI) is a comprehensive metric championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) that evaluates the overall efficiency of a chemical process.[9][10] It is defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents, and process water) to the mass of the final active pharmaceutical ingredient (API).[10][11]

Calculation: PMI = Total Mass of Inputs (kg) / Mass of Final Product (kg)

PMI provides a complete picture of the resources consumed in a synthesis, making it an invaluable tool for identifying areas for process optimization and cost reduction.[8][9] A lower PMI indicates a more sustainable and cost-effective process. The pharmaceutical industry has been actively working to reduce PMI, with significant improvements seen over the past few decades.[8]

A Comparative Analysis in Practice: The Synthesis of a Hypothetical API

To illustrate the practical application of these metrics, let's consider two hypothetical synthetic pathways to a target API.

MetricPathway A (Linear Synthesis)Pathway B (Convergent Synthesis)
Number of Steps 85
Overall Yield 35%50%
Atom Economy (Average) 65%80%
E-Factor 8540
Process Mass Intensity (PMI) 120 kg/kg 65 kg/kg

While Pathway A may have some high-yielding individual steps, its linear nature and lower average atom economy contribute to a significantly higher E-Factor and PMI compared to the more convergent Pathway B. This simple comparison highlights how a seemingly minor difference in synthetic strategy can have a profound impact on the overall cost-effectiveness and environmental footprint of a process.

Experimental Protocols: Implementing a Cost-Effectiveness Analysis

A thorough comparative analysis requires a systematic approach to data collection and calculation. Here are detailed protocols for determining the key metrics:

Protocol for Calculating Process Mass Intensity (PMI)
  • Define the Process Boundaries: Clearly define the starting point (commercially available raw materials) and the endpoint (isolated final product) of the synthesis.

  • Inventory all Inputs: Create a comprehensive list of all materials used in the entire process. This includes:

    • Reactants and reagents

    • Solvents (for reactions, workups, and purifications)

    • Catalysts

    • Acids, bases, and salts used in workups

    • Process water

  • Quantify all Inputs: For each material, record the exact mass used in kilograms.

  • Determine the Final Product Mass: Accurately measure the mass of the isolated, purified final product in kilograms.

  • Calculate PMI: Divide the total mass of all inputs by the mass of the final product.

Visualizing the Decision-Making Process

The selection of a synthetic pathway is a multi-faceted decision that involves balancing various factors. The following diagram illustrates a typical workflow for evaluating and comparing synthetic routes.

Synthetic Route Evaluation Workflow cluster_0 Route Identification & Initial Screening cluster_1 Quantitative Metric Analysis cluster_2 Techno-Economic & Risk Assessment cluster_3 Decision & Optimization Retrosynthesis Retrosynthetic Analysis (Software & Manual) Feasibility Initial Feasibility Assessment (Chemical Plausibility) Retrosynthesis->Feasibility AtomEconomy Atom Economy Calculation Feasibility->AtomEconomy PMI_Efactor PMI & E-Factor Analysis AtomEconomy->PMI_Efactor LCA Life Cycle Assessment (LCA) (Optional, for in-depth analysis) PMI_Efactor->LCA CostAnalysis Cost of Goods (CoG) Analysis PMI_Efactor->CostAnalysis Selection Optimal Route Selection LCA->Selection RiskAssessment Scale-up & Safety Risk Assessment CostAnalysis->RiskAssessment RiskAssessment->Selection Optimization Process Optimization Selection->Optimization

Caption: A workflow for the systematic evaluation and selection of synthetic pathways.

Beyond the Numbers: Life Cycle Assessment and Techno-Economic Analysis

While metrics like PMI and E-Factor provide valuable snapshots of a process's efficiency, a more comprehensive understanding can be gained through Life Cycle Assessment (LCA) and Techno-Economic Analysis (TEA).

Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal.[12][13][14] An LCA can provide a more nuanced understanding of a synthetic pathway's environmental footprint by considering factors such as energy consumption, greenhouse gas emissions, and water usage.[1][12] However, conducting a full LCA can be a data-intensive and complex undertaking.[12][15]

Techno-Economic Analysis (TEA) integrates process modeling with economic evaluation to assess the commercial viability of a chemical process.[16][17][18][19][20] A TEA can help to identify the key cost drivers in a synthetic route and to evaluate the economic impact of process improvements. By considering factors such as raw material costs, capital expenditure, and operating costs, a TEA provides a crucial link between scientific innovation and business reality.[17]

The Future of Synthetic Route Design: The Rise of Predictive Tools

The landscape of synthetic route design is being transformed by the advent of sophisticated software tools that leverage artificial intelligence and machine learning.[21] Retrosynthesis software, such as SYNTHIA™, can rapidly generate and evaluate numerous potential synthetic pathways, taking into account factors like cost and step count.[22][23] These tools can help chemists to identify novel and more efficient routes that might not be immediately obvious through traditional analysis.[21][24] Furthermore, predictive PMI modeling can help to evaluate the environmental impact of a route before any lab work is initiated.[25]

Conclusion: A Paradigm Shift in Synthetic Chemistry

The era of evaluating synthetic pathways solely on the basis of chemical yield is over. A modern, competitive, and responsible approach to drug development demands a multi-faceted analysis that integrates principles of green chemistry, process efficiency, and economic viability. By embracing metrics like PMI and E-Factor, and by leveraging the power of predictive tools and in-depth analyses like LCA and TEA, researchers and drug development professionals can design and implement synthetic pathways that are not only scientifically elegant but also commercially sound and environmentally sustainable. This holistic approach is not just good practice; it is a necessity for the future of the pharmaceutical industry.

References

  • ChemBAM. Atom economy / E factor. Accessed February 12, 2026. [Link]

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI). Accessed February 12, 2026. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity Metric. Accessed February 12, 2026. [Link]

  • Pharmaceutical Technology. Improving Process Mass Intensity for Bio/Pharmaceutical Production. Published March 11, 2019. [Link]

  • ACS Publications. Metrics of Green Chemistry and Sustainability: Past, Present, and Future. Published August 2, 2017. [Link]

  • Royal Society of Chemistry. Technoeconomic analysis of fine chemical electrosynthesis: a case study using electrooxidation of 2-methylnaphthelene to vitamin K3. Published October 21, 2021. [Link]

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Safety Operating Guide

A-Z Guide to Personal Protective Equipment for 3-(4-acetylpiperazin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work often involves synthesizing and handling novel chemical entities. While this drives innovation, it also places us at the forefront of chemical safety. The compound 3-(4-acetylpiperazin-1-yl)benzoic Acid is one such molecule where comprehensive, peer-reviewed safety data is not yet publicly available. In these situations, a disciplined, conservative approach to safety is not just a recommendation—it is a professional obligation.

This guide provides a detailed operational plan for handling this compound, grounded in the principle of treating substances of unknown toxicity as hazardous until proven otherwise. Our recommendations are derived from a structural analysis of the molecule and data from its constituent moieties: benzoic acid and N-acetylpiperazine.

Hazard Assessment Based on Structural Analogs

The only prudent course of action is to assume that a new compound is at least as hazardous as its components.[1]

  • Benzoic Acid Moiety : Benzoic acid is a known irritant, capable of causing skin irritation and serious eye damage.[2][3][4] Inhalation may lead to respiratory tract irritation.[4]

  • N-acetylpiperazine Moiety : Piperazine derivatives can be biologically active and are often designed to interact with physiological systems.[5][6] The base compound, 1-acetylpiperazine, is listed as a skin and eye irritant.[7] Some piperazine derivatives are known to have psychostimulant effects, highlighting their potential for systemic biological activity.[8][9]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum:

  • A skin and eye irritant.

  • A potential respiratory tract irritant, especially as a fine powder.

  • A compound with unknown, but potential, systemic toxicity upon ingestion, inhalation, or absorption.

The First Line of Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is worn, we must minimize potential exposure through robust engineering and administrative controls. This is a core principle of laboratory safety mandated by OSHA.[10][11]

  • Chemical Fume Hood : All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains airborne powders and prevents the inhalation of vapors.[12]

  • Designated Area : All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the chemical, even after removing gloves.[12]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the presumed hazards. For a substance of unknown toxicity, a comprehensive barrier is required.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

    • Required for Handling : When handling the solid powder or any solutions of the compound, chemical splash goggles are mandatory. They provide a full seal around the eyes, protecting against splashes and airborne particles.[14]

    • Recommended for Large Quantities (>1g) or Splash Risks : A full-face shield worn over chemical splash goggles should be used when weighing larger quantities or during procedures with a significant splash potential.[15]

  • Hand Protection :

    • Glove Type : Nitrile gloves are the standard for incidental contact with a wide range of chemicals. Ensure they are powder-free.

    • Glove Thickness : A minimum thickness of 4 mil is recommended. For procedures involving prolonged contact or immersion, heavier-duty nitrile or neoprene gloves should be considered.

    • Double Gloving : Wearing two pairs of nitrile gloves is a prudent practice when handling the pure solid compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

    • Inspection and Removal : Always inspect gloves for tears or punctures before use. Remove gloves immediately if they are contaminated and wash your hands.

  • Body Protection :

    • A clean, fully-buttoned laboratory coat must be worn at all times. Ensure the sleeves are of sufficient length to protect the wrists.

    • For tasks with a higher risk of splashes, consider a chemical-resistant apron worn over the lab coat.[14]

    • Do not wear shorts, skirts, or open-toed shoes in the laboratory. Full-length pants and closed-toe shoes are required.

  • Respiratory Protection :

    • Under normal operating conditions within a certified fume hood, respiratory protection is not required.

    • In the event of a large spill outside of a containment device, or if engineering controls fail, a full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas with a P100 particulate pre-filter) would be necessary for cleanup personnel.[16]

Operational Plans: Step-by-Step Guidance

A. Weighing the Solid Compound:

  • Preparation : Don appropriate PPE: chemical splash goggles, nitrile gloves (double-gloving recommended), and a lab coat.

  • Containment : Perform all weighing operations inside a chemical fume hood or a powder containment hood.

  • Tare : Place a clean weigh boat on the analytical balance and tare it.

  • Transfer : Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust. If any powder spills, clean it up immediately with a damp cloth (see spill procedure).

  • Seal : Tightly cap the source container immediately after use.

  • Transport : If moving the weighed powder, place the weigh boat in a labeled, sealed secondary container (e.g., a small beaker covered with paraffin film).

B. Preparing a Solution:

  • Preparation : Work inside a chemical fume hood. Wear chemical splash goggles, nitrile gloves, and a lab coat.

  • Solvent Dispensing : Add the desired solvent to your reaction flask or beaker.

  • Addition : Carefully add the pre-weighed solid to the solvent. Use a powder funnel to prevent the compound from adhering to the sides of the flask.

  • Mixing : Stir or agitate the mixture as required by your protocol to dissolve the solid.

  • Cleanup : Rinse the weigh boat and any tools used with a small amount of the solvent, adding the rinse to the flask to ensure a complete transfer.

Emergency and Disposal Plan

Emergency Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.[18]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing. If irritation persists, seek medical attention.[17]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Spill Response:

  • Small Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste. Clean the area with an appropriate solvent.

  • Large Spill (outside fume hood) : Evacuate the immediate area and alert others. Prevent entry. If safe to do so, increase ventilation. The cleanup should only be performed by trained personnel wearing appropriate respiratory protection and chemical-resistant clothing.[1]

Disposal Plan:

  • All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and leak-proof container.

  • Dispose of the waste through your institution's licensed hazardous waste disposal program. Do not pour down the drain or discard in regular trash.[13]

Visual Guides and Summaries

PPE Selection Matrix
Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Entry Safety Glasses (with side shields)N/ALab CoatNot Required
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in Fume Hood)
Handling Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot Required (in Fume Hood)
Large Scale Work / Spill Face Shield over GogglesHeavy Duty Nitrile/NeopreneChemical Apron over Lab CoatRequired (Air-Purifying Respirator)
Safe Handling Workflow

G cluster_prep 1. Preparation & Assessment cluster_exec 2. Execution (Inside Fume Hood) cluster_cleanup 3. Post-Operation & Disposal cluster_emergency Emergency Path start Begin Task: Handling this compound assess Assess Operation: Solid, Solution, Scale? start->assess ppe Don Appropriate PPE (See Table) assess->ppe weigh Weigh Solid ppe->weigh Solid Handling dissolve Prepare Solution ppe->dissolve Solution Handling decon Decontaminate Glassware & Work Area weigh->decon spill Spill or Exposure Occurs weigh->spill dissolve->decon dissolve->spill waste Collect All Waste in Labeled Container decon->waste dispose Dispose via Licensed Hazardous Waste Program waste->dispose emergency_proc Follow Emergency Procedures (First Aid/Spill) spill->emergency_proc

Caption: Decision workflow for safely handling this compound.

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